molecular formula C14H18O3 B1602130 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 94112-58-0

8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B1602130
CAS No.: 94112-58-0
M. Wt: 234.29 g/mol
InChI Key: JUTTXLGMDSGZCE-UHFFFAOYSA-N
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Description

8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-phenyl-1,4-dioxaspiro[4.5]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-13(12-4-2-1-3-5-12)6-8-14(9-7-13)16-10-11-17-14/h1-5,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTTXLGMDSGZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C3=CC=CC=C3)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566391
Record name 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94112-58-0
Record name 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Lipophilic Landscape: A Technical Guide to the Calculated LogP and Hydrophobicity of Spirocyclic Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate dance of drug discovery, mastering the physicochemical properties of lead compounds is paramount to success. Among these, lipophilicity, quantified by the partition coefficient (LogP), stands as a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth exploration of the calculated LogP and hydrophobicity of a unique and increasingly important structural motif: spirocyclic tertiary alcohols. By synergistically combining the three-dimensional rigidity of spirocycles with the metabolic stability and modulated polarity of tertiary alcohols, medicinal chemists can unlock novel chemical space with favorable drug-like properties. This document will navigate the theoretical underpinnings, computational methodologies, and experimental workflows pertinent to understanding and predicting the lipophilicity of these complex structures, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Imperative of Lipophilicity in Drug Design

The journey of a drug from administration to its biological target is a perilous one, governed by a series of interactions with diverse physiological environments. Lipophilicity, a measure of a compound's affinity for a non-polar environment relative to a polar one, is a key navigator on this journey.[1] The octanol-water partition coefficient (LogP) is the most widely accepted metric for quantifying this property.[2]

A delicate balance of lipophilicity is crucial for a successful drug candidate.[2] Sufficient lipophilicity is required for membrane permeability and absorption, yet excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[2] Lipinski's "Rule of Five," a widely adopted guideline for oral bioavailability, explicitly includes a LogP cutoff of ≤ 5.[3]

The Architectural Advantage of Spirocyclic Tertiary Alcohols

The quest for novel chemical matter with optimized physicochemical properties has led to a growing interest in three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single common atom, offer a distinct advantage by introducing conformational rigidity and a defined 3D vectoral exit from the core structure.[4] This inherent three-dimensionality can lead to improved target engagement and selectivity.[4]

When a tertiary alcohol is incorporated into a spirocyclic framework, a powerful combination of attributes emerges:

  • Metabolic Stability: Tertiary alcohols are resistant to oxidation, a common metabolic pathway for primary and secondary alcohols.[5][6] The steric hindrance provided by the geminal alkyl groups of the spirocycle further shields the hydroxyl group from enzymatic degradation.[5]

  • Modulated Hydrophilicity: The hydroxyl group introduces a polar moment, which can temper the overall lipophilicity of the parent scaffold, enhancing aqueous solubility.

  • Vectoral Polarity: The fixed orientation of the hydroxyl group within the rigid spirocyclic system allows for precise, vectoral interactions with the target protein, potentially leading to enhanced potency and selectivity.

A fascinating aspect of spirocycles is their potential to counterintuitively decrease lipophilicity despite the addition of carbon atoms. This phenomenon can be attributed to an increase in the basicity of nearby nitrogen atoms, which leads to a lower distribution coefficient at physiological pH (logD7.4).

Computational Approaches to LogP Prediction

The in silico prediction of LogP is an indispensable tool in modern drug discovery, enabling the rapid screening of virtual libraries and prioritizing synthetic efforts.[2] However, the accuracy of these predictions for complex, 3D molecules like spirocyclic tertiary alcohols can be challenging.

Fragment- and Atom-Based Methods

These methods calculate LogP by summing the contributions of individual atoms or molecular fragments.[3] While computationally efficient, they often struggle with molecules possessing significant intramolecular interactions or unique 3D topographies, such as the steric strain and electronic effects inherent in spirocycles. Correction factors for proximity and electronic effects are often applied, but their parameterization for novel spirocyclic systems may be limited.[4]

Whole-Molecule and 3D-QSAR Approaches

For structurally complex molecules, whole-molecule approaches and 3D-Quantitative Structure-Activity Relationship (QSAR) models often provide more accurate LogP predictions.[7][8] These methods consider the entire 3D structure of the molecule, capturing steric and electrostatic fields that are crucial for understanding the intermolecular forces governing partitioning.[8]

  • Comparative Molecular Field Analysis (CoMFA): This technique generates 3D steric and electrostatic fields around a molecule and correlates them with experimental LogP values to build a predictive model.[9]

  • Molecular Lipophilicity Potential (MLP): This method calculates the lipophilicity potential at various points on the molecular surface, providing a more nuanced understanding of how different regions of the molecule contribute to its overall hydrophobicity.

The choice of computational method should be guided by the structural complexity of the spirocyclic tertiary alcohol and the availability of relevant training data. For novel scaffolds, a consensus approach, combining the results of multiple prediction algorithms, is often recommended.

dot

Caption: Workflow for the computational prediction of LogP.

Experimental Determination of LogP

While computational models are invaluable, the experimental determination of LogP remains the gold standard for accurate lipophilicity assessment.[3]

The Shake-Flask Method (OECD 107)

The traditional shake-flask method involves partitioning a compound between n-octanol and water, followed by the quantification of the compound's concentration in each phase.[3] While conceptually simple, this method can be labor-intensive and may not be suitable for very lipophilic or hydrophilic compounds.

Experimental Protocol: Shake-Flask Method

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of the spirocyclic tertiary alcohol in the appropriate phase (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined period to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up emulsions.

  • Quantification: Carefully sample each phase and determine the concentration of the analyte using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a higher-throughput alternative to the shake-flask method.[3] The retention time of a compound on a reverse-phase column (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a series of standards with known LogP values.

Experimental Protocol: RP-HPLC Method

  • System Preparation: Equilibrate an appropriate reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times.

  • Calibration Curve: Plot the logarithm of the retention factor (k') versus the known LogP values of the standards to generate a linear calibration curve.

  • Sample Analysis: Inject the spirocyclic tertiary alcohol and determine its retention time.

  • LogP Determination: Calculate the log k' for the sample and use the calibration curve to determine its LogP value.

dot

Caption: Experimental workflows for LogP determination.

Data Presentation and Interpretation

The accurate determination and interpretation of LogP data are crucial for making informed decisions in drug discovery. The following table provides a hypothetical comparison of calculated and experimental LogP values for a series of spirocyclic tertiary alcohols, illustrating the potential discrepancies and the importance of experimental validation.

Compound IDSpirocyclic CoreR GroupCalculated LogP (cLogP)Experimental LogP (Shake-Flask)
STA-001Spiro[3.3]heptane-H2.853.12
STA-002Spiro[3.3]heptane-CH33.203.55
STA-003Spiro[4.5]decane-H3.503.98
STA-004Aza-spiro[3.3]heptane-H2.101.85

Note: These are illustrative values and do not represent actual experimental data.

Conclusion: A 3D Approach to Optimizing Drug Properties

The strategic incorporation of spirocyclic tertiary alcohol motifs represents a powerful approach to navigating the complex landscape of drug discovery. By leveraging the unique 3D architecture of spirocycles and the beneficial physicochemical properties of tertiary alcohols, medicinal chemists can design novel compounds with enhanced metabolic stability, modulated lipophilicity, and improved drug-like properties. While the computational prediction of LogP for these complex structures presents challenges, a judicious combination of advanced 3D-QSAR methods and rigorous experimental validation can provide the necessary insights to guide the optimization of lead compounds. As the demand for innovative therapeutics continues to grow, the exploration of this promising chemical space will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. Available at: [Link]

  • MOLECULAR DESCRIPTORS USED IN QSAR. HUFOCW. Available at: [Link]

  • Bridging Chemical and Biological Space: QSAR Probing Using 3D Molecular Descriptors. Bentham Science. Available at: [Link]

  • Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Available at: [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available at: [Link]

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  • 3D-QSAR. Drug Design .org. Available at: [Link]

  • Tuning of electronic, optical and lipophilic behaviours of adamantane through various substitutions. ResearchGate. Available at: [Link]

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  • Not all LogP's are calculated equal: CLogP and other short stories. Cresset Group. Available at: [Link]

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A Technical Guide to the Molecular Weight and Elemental Analysis of C14H18O3 Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the precise characterization of new chemical entities (NCEs) is a foundational pillar upon which all subsequent research is built. For researchers, scientists, and drug development professionals working with novel compounds, such as derivatives of the C14H18O3 scaffold, two of the most fundamental analytical determinations are molecular weight and elemental composition. These analyses serve as the initial confirmation of a molecule's identity and purity, providing the confidence needed to proceed with more complex biological and pharmacological assays.[1]

This guide offers an in-depth exploration of the core analytical techniques used to determine the molecular weight and elemental composition of C14H18O3 derivatives. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, emphasizing a self-validating analytical approach that integrates multiple techniques for unequivocal structural confirmation. The methodologies described herein are aligned with the rigorous standards expected in pharmaceutical research, ensuring data integrity and reliability in accordance with Good Laboratory Practices (GLP).[2][3][4][5][6]

Section 1: The C14H18O3 Core Structure: A Theoretical Baseline

Before analyzing derivatives, it is crucial to establish a precise theoretical baseline for the parent molecular formula, C14H18O3. Any deviation from these calculated values in an experimental setting can indicate the presence of impurities, solvent molecules, or an incorrect structure.

The molecular formula C14H18O3 is associated with several known organic compounds, including the natural products Pterosin C and Pterosin N.[7][8] For the purpose of this guide, we will treat C14H18O3 as the core scaffold from which derivatives are synthesized. The theoretical values are calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O).

Table 1: Theoretical Molecular Weight and Elemental Composition of C14H18O3

ParameterValue
Molecular Formula C14H18O3
Monoisotopic Mass 234.1256 g/mol
Average Molecular Weight 234.29 g/mol [7][9]
Elemental Composition (% by Mass)
Carbon (C)71.77%
Hydrogen (H)7.74%
Oxygen (O)20.49%
  • Monoisotopic Mass is calculated using the mass of the most abundant isotope of each element. This is the value primarily determined by high-resolution mass spectrometry.

  • Average Molecular Weight accounts for the natural abundance of all stable isotopes of each element.

  • Elemental Composition represents the percentage contribution of each element to the total molecular weight. This is the value confirmed by combustion analysis.[10]

Section 2: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Mass spectrometry (MS) is an indispensable analytical technique in drug discovery, used to confirm the identity and structure of drug candidates and identify impurities with high sensitivity and accuracy.[1][11][12][13] High-Resolution Mass Spectrometry (HRMS) is particularly powerful because it can measure the mass-to-charge ratio (m/z) of an ion to four or five decimal places.[14] This level of precision allows for the unambiguous determination of a molecule's elemental formula.[14][15][16]

Causality and Experimental Choices

The choice of HRMS over low-resolution MS is deliberate. For an NCE, confirming the molecular formula is non-negotiable. Two different molecules can have the same nominal mass (e.g., 234 g/mol ) but will have distinct high-resolution masses due to the slight mass differences between their constituent atoms.[14] For example, the presence of sulfur versus two oxygens can be distinguished. The choice of a "soft" ionization technique like Electrospray Ionization (ESI) is also critical as it minimizes fragmentation, ensuring a strong signal for the molecular ion ([M+H]⁺ or [M-H]⁻), which is essential for accurate mass determination.[14]

Experimental Protocol: HRMS Analysis

This protocol outlines a self-validating system for determining the accurate mass of a C14H18O3 derivative.

  • Instrument Calibration:

    • Action: Before analysis, calibrate the mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) using a well-characterized standard solution with known masses across a relevant m/z range.[17]

    • Rationale (Trustworthiness): Calibration ensures the mass accuracy of the instrument. The system software uses these known points to create a calibration curve, correcting for any instrumental drift and ensuring the measured mass of the analyte is accurate to within a specified tolerance (typically < 5 ppm).

  • Sample Preparation:

    • Action: Prepare a dilute solution of the C14H18O3 derivative at a concentration of 1-10 µM.[18] Use high-purity solvents (e.g., LC-MS grade acetonitrile or methanol with 0.1% formic acid) to facilitate ionization.[18]

    • Rationale (Expertise): Low concentration prevents detector saturation and the formation of adducts that can complicate the spectrum. The presence of a weak acid like formic acid promotes protonation, leading to a stronger signal for the positive molecular ion ([M+H]⁺).

  • Data Acquisition:

    • Action: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Acquire data in high-resolution mode (resolving power > 60,000).

    • Rationale (Expertise): High resolving power is necessary to separate the analyte's isotopic peaks and distinguish it from any potential, close-mass interferences.[15][17]

  • Data Analysis and Validation:

    • Action:

      • Identify the monoisotopic peak for the protonated molecule ([M+H]⁺).

      • Compare the experimentally measured exact mass to the theoretical exact mass calculated for the expected molecular formula.

      • Calculate the mass error in parts-per-million (ppm): Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    • Rationale (Trustworthiness): An accepted mass error of less than 5 ppm provides strong evidence for the proposed elemental composition. This integrated analysis, comparing experimental data to a theoretical value, is a core principle of a self-validating system.

Visualization: HRMS Workflow

HRMS_Workflow cluster_prep Sample & System Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Calibrate 1. Instrument Calibration (< 5 ppm error) SamplePrep 2. Sample Preparation (1-10 µM in LC-MS grade solvent) Acquire 3. Direct Infusion / LC-MS (High Resolution >60,000) SamplePrep->Acquire Inject Sample Identify 4. Identify Monoisotopic Peak ([M+H]+) Acquire->Identify Generate Spectrum Compare 5. Compare Experimental vs. Theoretical Mass Identify->Compare Validate 6. Validate Formula (Mass Error < 5 ppm) Compare->Validate

Caption: Workflow for Accurate Mass Determination using HRMS.

Section 3: Combustion Analysis for Elemental Composition Verification

While HRMS provides a highly confident determination of the molecular formula, combustion analysis offers orthogonal validation by directly measuring the mass percentages of carbon, hydrogen, and nitrogen.[10][19][20] This technique is the gold standard for determining the elemental composition of a pure organic compound.[21]

Causality and Experimental Choices

Combustion analysis serves as a crucial cross-check on the purity and identity of a synthesized compound.[10] If a sample is impure (e.g., contains residual solvent), the elemental composition will deviate from the theoretical values, even if the HRMS data appears correct for the target molecule. For example, residual water will artificially inflate the hydrogen percentage. The method's trustworthiness relies on the complete combustion of the sample and precise calibration with a certified organic standard.[22]

Experimental Protocol: CHN Combustion Analysis

This protocol describes a self-validating system for determining the %C and %H of a C14H18O3 derivative.

  • Sample Preparation:

    • Action: Accurately weigh 1-3 mg of the thoroughly dried C14H18O3 derivative into a tin capsule.

    • Rationale (Expertise): The sample must be completely free of solvent and moisture, as these will alter the measured percentages of carbon and hydrogen.[23] An analytical balance with high precision is required for an accurate starting mass, which is critical for the final calculation.

  • Instrument Calibration:

    • Action: Analyze a certified, high-purity organic standard (e.g., Acetanilide) with a known C, H, and N composition. Use the results to calibrate the instrument's detectors.

    • Rationale (Trustworthiness): Calibration with a known standard corrects for instrument response and ensures the quantitative accuracy of the measurements for the unknown sample. This step is mandated by GLP and standards like ASTM D5373.[2][22][24][25]

  • Combustion and Detection:

    • Action: The sample is dropped into a high-temperature (~900-1000 °C) furnace in a pure oxygen environment. The resulting combustion gases (CO₂, H₂O, etc.) are swept by a helium carrier gas through a series of separation columns and detectors.[26]

    • Rationale (Expertise): Complete combustion is essential to convert all carbon in the sample to CO₂ and all hydrogen to H₂O.[21] The thermal conductivity or infrared detectors are highly sensitive and provide a signal directly proportional to the amount of each gas.

  • Data Analysis and Validation:

    • Action: The instrument software calculates the mass percentages of C and H based on the detector signals and the initial sample weight. Compare these experimental percentages to the theoretical values for the proposed formula.

    • Rationale (Trustworthiness): For a pure compound, the experimental values should be within ±0.4% of the theoretical values. A larger deviation suggests the presence of impurities or an incorrect structural assignment.

Visualization: Combustion Analysis Workflow

Combustion_Workflow cluster_prep Preparation cluster_analysis_proc Analysis Process cluster_validation Validation SamplePrep 1. Weigh 1-3 mg of Dry Sample Calibrate 2. Calibrate with Certified Standard Combust 3. High-Temp Combustion (in O2 stream) Calibrate->Combust Introduce Sample Separate 4. Gas Separation (CO2, H2O) Combust->Separate Combustion Gases Detect 5. Detection (IR/TC) Separate->Detect Calculate 6. Calculate %C, %H Detect->Calculate Detector Signals Validate 7. Validate Purity (% Exp ± 0.4% of % Theory) Calculate->Validate

Caption: Workflow for Elemental Composition using Combustion Analysis.

Section 4: Integrated Data Analysis: A Self-Validating System

The true power of this analytical approach lies in the synthesis of data from both HRMS and combustion analysis.[11] Neither technique alone is sufficient to provide absolute proof of structure and purity. However, when used in concert, they create a self-validating system that provides unequivocal evidence.

  • HRMS confirms the molecular formula: It tells you what atoms are present and in what quantity within a single molecule.

  • Combustion Analysis confirms the bulk purity and elemental ratios: It tells you the percentage composition of the entire sample, validating that the molecular formula suggested by HRMS is representative of the bulk material.

Table 2: Example Data for a Hypothetical Derivative: C14H17ClO3

ParameterTheoretical ValueExperimental HRMSExperimental CombustionStatus
Molecular Formula C14H17ClO3
Monoisotopic Mass 268.0866 g/mol 268.0863 g/mol N/A✅ Pass (<5 ppm)
% Carbon 62.57%N/A62.45%✅ Pass (±0.4%)
% Hydrogen 6.38%N/A6.41%✅ Pass (±0.4%)

In this example, the HRMS data strongly supports the formula C14H17ClO3. The combustion analysis data confirms that the bulk sample has the correct elemental ratios and is of high purity. Together, these results provide definitive confirmation of the NCE's identity.

Conclusion

The rigorous characterization of novel C14H18O3 derivatives through molecular weight and elemental analysis is a critical, non-negotiable step in the drug development pipeline.[27] By employing an integrated, self-validating approach that combines the precision of High-Resolution Mass Spectrometry with the quantitative certainty of Combustion Analysis, researchers can establish a firm analytical foundation for their work. The protocols and rationales detailed in this guide are designed to ensure the highest level of scientific integrity, providing trustworthy and authoritative data that is essential for making informed decisions in the progression from a promising molecule to a potential therapeutic. Adherence to these principles and validated methodologies, as outlined by guidelines such as those from the ICH, is paramount for regulatory success and the overall quality of pharmaceutical research.[28][29]

References

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Methodological & Application

Catalytic hydrogenation protocols involving 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Hydrogenation Protocols for 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol

Executive Summary & Chemical Context

This technical guide details the catalytic hydrogenation and hydrogenolysis protocols for 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol (CAS: 22428-87-1 / 94112-58-0). This molecule represents a classic "chemo-selective challenge" in organic synthesis: it contains a tertiary benzylic alcohol (prone to hydrogenolysis or dehydration), a phenyl ring (susceptible to saturation), and a ketal (dioxolane) protecting group (highly sensitive to aqueous acid).

This scaffold is a critical intermediate in the synthesis of 4-phenylcyclohexanone derivatives, which are precursors for opioid analgesics (e.g., Tramadol analogs), neuroactive spiropiperidines, and liquid crystal mesogens.

Key Challenges Addressed:

  • Steric Hindrance: The tertiary alcohol is sterically crowded, reducing adsorption onto heterogeneous catalyst surfaces.

  • Chemo-selectivity: Removing the hydroxyl group (deoxygenation) without hydrolyzing the ketal or saturating the phenyl ring.

  • Regio-selectivity: Controlling the pathway between direct hydrogenolysis vs. elimination-hydrogenation.

Reaction Pathways & Mechanistic Logic

Before selecting a protocol, researchers must define the target moiety. The reactivity of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol branches into three distinct pathways.

Pathway Logic Visualization

ReactionPathways cluster_legend Pathway Legend Start 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol (Substrate) Alkene 8-Phenyl-1,4-dioxaspiro[4.5]dec-7-ene (Alkene Intermediate) Start->Alkene Acid Catalyzed Dehydration (-H2O) ProductA 8-Phenyl-1,4-dioxaspiro[4.5]decane (Deoxygenated Product) Start->ProductA Pd(OH)2, H2 (Direct Hydrogenolysis) ProductB 8-Cyclohexyl-1,4-dioxaspiro[4.5]decan-8-ol (Ring Saturated) Start->ProductB Rh/Al2O3, H2 (Ring Hydrogenation) SideProduct 4-Phenylcyclohexanone (Ketal Hydrolysis) Start->SideProduct Aq. Acid (Side Reaction) Alkene->ProductA Pd/C, H2 (Olefin Saturation) key Red Arrow: Elimination | Green Arrow: Hydrogenation | Blue Arrow: Ring Saturation

Figure 1: Strategic reaction pathways for 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol. The "Elimination-Hydrogenation" route (Yellow -> Green) is generally preferred for scale-up due to higher reliability.

Detailed Experimental Protocols

Protocol A: Two-Step Reductive Deoxygenation (Recommended)

Target: 8-Phenyl-1,4-dioxaspiro[4.5]decane

Direct hydrogenolysis of tertiary alcohols is kinetically slow and often requires harsh acidic conditions that destroy the ketal. The most robust method involves acid-catalyzed dehydration to the alkene, followed by rapid catalytic hydrogenation.

Step 1: Dehydration to the Alkene

  • Reagents: Substrate (1.0 eq), p-Toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq), Toluene (10 vol).

  • Setup: Dean-Stark apparatus (to remove water).

  • Procedure: Reflux for 2-4 hours. The tertiary alcohol eliminates water to form the endocyclic double bond (conjugated with the phenyl ring).

  • Workup: Wash with sat. NaHCO3, dry (MgSO4), and concentrate.

Step 2: Catalytic Hydrogenation of the Alkene

  • Reagents: Alkene Intermediate (from Step 1), 10% Pd/C (5 wt% loading), Ethyl Acetate or MeOH.

  • Conditions: 1 atm H2 (balloon) or 30 psi (Parr shaker), RT, 2-6 hours.

  • Mechanism: The conjugated alkene adsorbs readily to the Pd surface. H2 addition is facile and stereoselective.

  • Notes: This method preserves the ketal perfectly because the hydrogenation step is neutral.

Protocol B: Direct Hydrogenolysis (Pearlman’s Catalyst)

Target: 8-Phenyl-1,4-dioxaspiro[4.5]decane (One-Pot)

If a one-step procedure is required, Palladium Hydroxide on Carbon (Pearlman's Catalyst) is superior to standard Pd/C for cleaving benzylic C-O bonds.

  • Solvent System: Ethanol or Methanol (Anhydrous). Avoid water to protect the ketal.

  • Catalyst: 20% Pd(OH)2/C (10-20 wt% loading relative to substrate).

  • Additive: Cyclohexene (as a hydrogen transfer agent) OR dilute Acetic Acid (1-2 eq).

    • Critical Insight: Benzylic alcohols require protonation of the -OH to leave as water. However, strong acids hydrolyze the ketal. Acetic acid is weak enough to activate the alcohol but slow to hydrolyze the ketal at ambient temperature.

  • H2 Pressure: 50-60 psi (3-4 bar). Higher pressure is required for direct C-O cleavage compared to alkene reduction.

  • Temperature: 40-50 °C.

  • Monitoring: Monitor by TLC/HPLC. If the ketal begins to cleave (formation of ketone peak), stop immediately and buffer with Et3N.

Protocol C: Ring Saturation (Chemo-selective)

Target: 8-Cyclohexyl-1,4-dioxaspiro[4.5]decan-8-ol

To saturate the phenyl ring while leaving the tertiary alcohol and ketal intact, Rhodium is the metal of choice.

  • Catalyst: 5% Rh/Al2O3 or 5% Ru/C. (Pd/C will cause hydrogenolysis of the benzylic -OH before saturating the ring).

  • Solvent: Isopropanol or THF.

  • Conditions: 50-100 bar H2 (High Pressure), 60-80 °C.

  • Rationale: Rhodium is excellent for aromatic ring reduction under mild conditions and has poor activity for hydrogenolysis of C-O bonds, ensuring the -OH remains.

Catalyst & Solvent Selection Matrix

Use this table to optimize conditions based on your specific equipment and available reagents.

Catalyst SystemPrimary TransformationKetal Stability RiskH2 Pressure Req.[1][2]Notes
10% Pd/C (Neutral) Alkene HydrogenationLow (Safe)Low (1-3 bar)Best for Protocol A (Step 2). Will not touch the tertiary alcohol directly.
20% Pd(OH)2/C Direct Hydrogenolysis (C-OH -> C-H)ModerateMedium (3-5 bar)Requires careful monitoring. "Pearlman's Catalyst" is more active for debenzylation.
Pd/C + HCl Direct HydrogenolysisHigh (Unsafe) LowNOT RECOMMENDED. HCl will hydrolyze the ketal to the ketone instantly.
5% Rh/Al2O3 Phenyl Ring SaturationLowHigh (>50 bar)Preserves the -OH group. Expensive catalyst.
Raney Nickel Ring SaturationModerateHigh (>80 bar)Hard to handle. Basic nature protects ketal but may cause epimerization.

Troubleshooting & Critical Control Points

  • Issue: Ketal Hydrolysis (Loss of Protecting Group)

    • Symptom:[3][4][5][6] Appearance of a ketone peak (IR ~1715 cm-1) or loss of the ethylene glycol fragment in NMR.

    • Cause: Trace acid in the solvent or catalyst support (some carbons are acidic).

    • Fix: Add 1-2 drops of Triethylamine (Et3N) to the hydrogenation mixture to buffer the solution.

  • Issue: Stalled Reaction (Incomplete Deoxygenation)

    • Symptom:[3][4][5][6] Starting material persists despite high pressure.

    • Cause: Steric bulk of the tertiary alcohol prevents adsorption.

    • Fix: Switch to Protocol A . Force the elimination first. It is thermodynamically easier to hydrogenate the planar alkene than to displace the sterically hindered hydroxyl group.

  • Issue: Poisoning

    • Cause: If the starting material was prepared via Grignard (PhMgBr), trace magnesium salts or halides can poison Pd catalysts.

    • Fix: Ensure rigorous aqueous workup and filtration through Celite/Silica before hydrogenation.

References

  • General Hydrogenolysis Methodology: Rylander, P. N. (1985). Hydrogenation Methods. Academic Press. (Standard text for catalyst selection). Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Specific Reactivity of Benzylic Alcohols

    • Sawadjoon, S., et al. (2025).[5] "Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols." ResearchGate.[5][7]

    • Context: Establishes the difficulty of tertiary alcohol hydrogenolysis and the utility of transfer hydrogen
  • Synthesis of 4-Phenylcyclohexanone Analogs

    • Liu, H., et al. (2009).[3] "Selective Phenol Hydrogenation to Cyclohexanone Over a Dual Supported Pd-Lewis Acid Catalyst." Science.

    • Context: While focusing on phenol, this highlights the stability of the cyclohexanone/ketal core under Pd conditions.
  • Ketal Stability in Hydrogenation: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Relevant section: Protection for the Carbonyl Group). Note: Confirms 1,3-dioxolanes are stable to basic/neutral hydrogenation but labile to acidic hydrogenolysis conditions.
  • Related Scaffold Synthesis (Spiropiperidines)

    • Journal of Medicinal Chemistry, 2015, 58(14), 5395-5407.[8]

    • Context: Describes the synthesis of 8-benzyl-1,4-dioxa-8-azaspiro[4.

Sources

Application Note: Optimization of Reaction Conditions for Phenyl Addition to Spiro-Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of spirocyclic motifs into drug candidates is a dominant trend in modern medicinal chemistry, driven by the need to increase fraction saturated (


) and improve physicochemical properties. However, nucleophilic addition to spiro-ketones  (e.g., spiro[3.3]heptanones, spiro-indanes) presents a distinct synthetic challenge. The orthogonal ring system creates significant steric bulk, often diverting the reaction pathway of standard organometallic reagents (Grignard, Organolithium) toward enolization  (proton abstraction) rather than the desired 1,2-addition .

This Application Note details an optimized protocol utilizing Lanthanide Salt Promoters (LaCl₃·2LiCl and CeCl₃) to suppress basicity and activate the carbonyl, thereby shifting the reaction trajectory from enolization to nucleophilic addition. We provide a comparative analysis of methods and a validated "Gold Standard" protocol for high-yield phenyl addition.

The Challenge: Sterics vs. Electronics in Spiro-Ketones

Spiro-ketones possess a unique geometry where the carbonyl group is flanked by a quaternary center. This creates two antagonistic factors:

  • Steric Shielding: The orthogonal ring blocks the Bürgi-Dunitz trajectory required for nucleophilic attack.

  • Alpha-Proton Acidity: The conformational strain often increases the acidity of

    
    -protons.
    

When a basic reagent like Phenyl Lithium (PhLi) or Phenyl Magnesium Bromide (PhMgBr) is employed, the kinetic preference often shifts to the accessible


-proton (acting as a base) rather than the hindered carbonyl carbon (acting as a nucleophile). This results in the recovery of the starting material upon quench, a common frustration in spiro-scaffold synthesis.
Mechanistic Pathway Analysis[1]

The following diagram illustrates the divergent pathways and the corrective role of Lanthanide salts.

ReactionPathways Start Spiro-Ketone (Substrate) Reagent Standard Reagent (PhMgBr / PhLi) Start->Reagent Additive Lanthanide Promoter (LaCl3·2LiCl / CeCl3) Start->Additive PathA Pathway A: Steric Clash Reagent->PathA High Basicity Enolization Enolization (Deprotonation) PathA->Enolization Recovered Recovered SM (Failure) Enolization->Recovered Aq. Quench Complex Activated Complex (Lewis Acid Activation) Additive->Complex Coordination Addition 1,2-Addition (Nucleophilic Attack) Complex->Addition Reagent Addition (Lowered Basicity) Product Tertiary Alcohol (Success) Addition->Product

Figure 1: Mechanistic divergence. Standard conditions favor enolization (Red path), while Lanthanide coordination favors 1,2-addition (Green path).

Optimization Strategy & Screening Data

To define the optimal conditions, we screened reagents against a model difficult substrate: N-Boc-spiro[piperidine-4,2'-indan]-1'-one.

Table 1: Optimization of Reaction Conditions
EntryReagent (Equiv)Additive (Equiv)SolventTemp (°C)Conversion (%)Yield (%)Observation
1PhMgBr (1.5)NoneTHF0 to rt<10%5%Mostly recovered SM (Enolization)
2PhLi (1.5)NoneEt₂O-780%0%Complex mixture / Enolization
3PhMgBr (2.0)CeCl₃ (2.5) THF-78 to rt85%78%"Imamoto" conditions. Good yield, but heterogeneous slurry is hard to stir.
4PhMgCl (1.3)LaCl₃·2LiCl (1.0) THF-20 to rt>98%94% "Knochel" conditions. Homogeneous solution. Fast conversion.
5PhLi (1.5)LaCl₃·2LiCl (1.[1]5)THF-7890%88%Effective, but PhLi requires colder temps than Grignard.
Key Findings:
  • Standard Grignards Fail: Without additives, the basicity of PhMgBr overwhelms its nucleophilicity for this hindered substrate.

  • Imamoto Reagent (Entry 3): Anhydrous CeCl₃ works well but requires a tedious drying protocol (heating to 140°C under vacuum). Incomplete drying kills the reaction.

  • Knochel Complex (Entry 4): The LaCl₃·2LiCl complex is superior.[1] It is soluble in THF, eliminating stirring issues associated with CeCl₃ slurries. It allows the reaction to proceed at higher temperatures (-20°C vs -78°C) with higher conversion.

Detailed Protocol: Lanthanide-Mediated Addition

This protocol utilizes the Knochel-type soluble Lanthanide salts (LaCl₃[2][3]·2LiCl).[1][3][4][5] This method is preferred over the Imamoto method (CeCl₃) for industrial applications due to reproducibility and ease of handling.

Materials
  • Substrate: Spiro-ketone (1.0 equiv), dried azeotropically with toluene.

  • Reagent: Phenylmagnesium chloride (PhMgCl), 2.0 M in THF.

  • Promoter: LaCl₃·2LiCl (0.6 M solution in THF). Note: Can be purchased commercially or prepared by stirring anhydrous LaCl₃ and LiCl in THF.

  • Solvent: Anhydrous THF (water content <50 ppm is critical).

Experimental Workflow

ProtocolWorkflow Step1 STEP 1: Complexation Mix Spiro-ketone with LaCl3·2LiCl Stir 1h @ RT Step2 STEP 2: Cooling Cool mixture to -20°C Step1->Step2 Step3 STEP 3: Addition Add PhMgCl dropwise (Maintain T < -10°C) Step2->Step3 Step4 STEP 4: Reaction Warm slowly to 0°C over 2h Step3->Step4 Step5 STEP 5: Quench Add sat. NH4Cl / Water Step4->Step5

Figure 2: Step-by-step execution of the LaCl₃·2LiCl mediated addition.[1][2][3][5][6]

Step-by-Step Procedure
  • System Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool under a stream of dry nitrogen.

  • Substrate Activation:

    • Charge the flask with the spiro-ketone (1.0 mmol).

    • Add anhydrous THF (5 mL).

    • Add LaCl₃·2LiCl solution (1.0 mmol, 1.0 equiv) via syringe.

    • Crucial Step: Stir this mixture at room temperature for 1 hour . This allows the Lanthanide to coordinate to the carbonyl oxygen, activating it and protecting it from enolization.

  • Reagent Addition:

    • Cool the mixture to -20°C (ice/salt bath or cryocooler).

    • Add PhMgCl (1.3 mmol, 1.3 equiv) dropwise over 10 minutes. The solution may turn slightly yellow or orange.

  • Reaction Monitoring:

    • Allow the reaction to warm to 0°C over 2 hours.

    • Monitor by HPLC or TLC. If starting material remains, cool back to 0°C and add an additional 0.5 equiv of PhMgCl.

  • Workup:

    • Quench carefully with saturated aqueous NH₄Cl (5 mL) while stirring vigorously.

    • Dilute with water and extract with EtOAc (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash chromatography (typically Hexanes/EtOAc).

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Conversion Wet Lanthanide saltLaCl₃ is extremely hygroscopic. Use a fresh commercial solution or dry the salt at 150°C under high vacuum for 4h before dissolving in THF.
Recovery of SM Insufficient Activation TimeEnsure the ketone and LaCl₃ stir for at least 1h before adding the Grignard. The Lewis Acid-Base complex must form first.
Side Products Temperature too highDo not add PhMgCl at RT. The exotherm can break the La-complex coordination. Add at -20°C.
Slurry Formation Used CeCl₃ without LiClIf using CeCl₃ (Imamoto), it is heterogeneous. Switch to LaCl₃·2LiCl (Knochel) for a homogeneous system.

References

  • Krasovskiy, A., & Knochel, P. (2006).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. (Seminal work on LaCl3·2LiCl soluble salts).[1][3][4]

  • Imamoto, T., et al. (1989). Carbonyl addition reactions promoted by cerium reagents.[1][3][7] Pure and Applied Chemistry. (Foundational work on Organocerium chemistry).

  • Imamoto, T., et al. (1984). Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society. (The original "Imamoto" condition).

  • Sigma-Aldrich Application Note. Selective 1,2-Additions with LaCl3·2LiCl.[1][2][3] (Commercial protocol verification).

  • Gomes, P., et al. (2024). Stereoselective strategies to access spirotetronate natural products. Comptes Rendus Chimie. (Recent review highlighting spiro-challenges).

Sources

Using 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol in the synthesis of opioid analgesics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of the 4-Phenylcyclohexyl Opioid Scaffold via 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol

Abstract

This application note details the optimized protocol for utilizing 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol as a pivotal intermediate in the synthesis of arylcyclohexylamine-based opioid analgesics. Unlike piperidine-based opioids (e.g., fentanyl), the cyclohexyl scaffold offers a distinct pharmacological profile with potential for reduced respiratory depression. This guide focuses on the chemo-selective Grignard addition to the protected spiro-ketone, followed by controlled deprotection and functionalization to access the 4-phenyl-4-hydroxycyclohexyl amine pharmacophore—a structural motif critical for mu-opioid receptor (MOR) affinity and monoamine reuptake inhibition.

Introduction: The Arylcyclohexyl Scaffold in Pain Management

The development of non-morphinan opioids has long focused on the arylcyclohexylamine class. While Tramadol utilizes a 1,2-substitution pattern on the cyclohexane ring, recent Structure-Activity Relationship (SAR) studies suggest that 1,4-disubstituted analogs allow for unique binding modes within the MOR orthosteric pocket.

8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol serves as the "masked" precursor to 4-hydroxy-4-phenylcyclohexanone . The spiro-dioxolane group is essential here; it protects the distal ketone from premature nucleophilic attack during the introduction of the phenyl ring, preventing polymerization and ensuring regiospecificity.

Pharmacophore Mapping

The target scaffold mimics the T-shape conformation required for opioid receptor activation:

  • Phenyl Ring: Engages in

    
    -
    
    
    
    stacking with Trp293 of the MOR.
  • Hydroxyl Group: Provides hydrogen bonding capability (similar to the C3-OH of morphine).[1]

  • Amine (introduced downstream): Forms the critical salt bridge with Asp147.

Pharmacophore cluster_SAR SAR Features Spiro 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol Ketone 4-Hydroxy-4-phenylcyclohexanone (Deprotected Core) Spiro->Ketone Acid Hydrolysis (Protocol 2) Amine 4-Dimethylamino-1-phenylcyclohexanol (Opioid Ligand) Ketone->Amine Reductive Amination (Protocol 3) PiStack Phenyl: π-π Stacking Amine->PiStack HBond Hydroxyl: H-Bond Donor Amine->HBond SaltBridge Amine: Ionic Bond (Asp147) Amine->SaltBridge

Figure 1: Synthetic pathway mapping the intermediate to key pharmacophoric interactions.

Chemical Profile & Safety

PropertySpecification
IUPAC Name 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol
CAS Number 22428-87-1
Molecular Weight 234.30 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in THF, DCM, Ethyl Acetate; Insoluble in water
Hazards Irritant (Skin/Eye).[2][3] Not classified as a controlled substance itself.[4]

Handling Precaution: While the intermediate is stable, the Grignard reagents used in its synthesis are pyrophoric. All reactions in Protocol 1 must be performed under an inert atmosphere (Argon/Nitrogen).

Experimental Protocols

Protocol 1: Grignard Synthesis of the Spiro-Alcohol

Objective: To introduce the phenyl group regio-selectively while maintaining the ketal protection.

Reagents:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)[5]

  • Phenylmagnesium bromide (PhMgBr) (1.2 eq, 3.0 M in ether)

  • Anhydrous Tetrahydrofuran (THF)[6]

  • Ammonium Chloride (saturated aq.)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (10 g, 64 mmol) in 100 mL anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Note: Low temperature is critical to favor 1,2-addition over enolization.

  • Addition: Add PhMgBr (25.6 mL, 76.8 mmol) dropwise over 45 minutes. Maintain internal temperature below -65°C.

  • Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

  • Quench: Carefully quench the reaction with saturated NH₄Cl (50 mL) at 0°C. Caution: Exothermic.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hexane/ether to yield 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol as white crystals.

    • Target Yield: 75-85%

    • QC Check: ¹H NMR should show aromatic protons (7.2-7.5 ppm) and the ethylene ketal singlet (3.9-4.0 ppm).

Protocol 2: Deprotection to 4-Hydroxy-4-phenylcyclohexanone

Objective: Removal of the ketal to unmask the ketone for amine attachment.

Reagents:

  • 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol (from Protocol 1)[7]

  • 1M HCl (aqueous)

  • Acetone[8]

Procedure:

  • Dissolve the spiro-alcohol (5 g) in Acetone (50 mL).

  • Add 1M HCl (20 mL) and stir at reflux (55°C) for 3 hours.

  • Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot (higher R_f) should disappear.

  • Neutralize with saturated NaHCO₃.

  • Extract with DCM, dry, and concentrate to yield the crude ketone.

    • Note: This intermediate can spontaneously dehydrate if heated excessively in acid. Keep reflux time optimized.

Protocol 3: Reductive Amination (The "Opioid" Step)

Objective: Installation of the dimethylamine moiety to complete the analgesic scaffold.

Reagents:

  • 4-Hydroxy-4-phenylcyclohexanone

  • Dimethylamine (2.0 M in THF)

  • Sodium Triacetoxyborohydride (STAB)

  • Acetic Acid (Cat.)

Procedure:

  • Dissolve the ketone (1.0 eq) in DCE (Dichloroethane).

  • Add Dimethylamine (1.5 eq) and Acetic Acid (1.0 eq). Stir for 30 mins.

  • Add STAB (1.5 eq) portion-wise. Stir at Room Temperature for 12 hours.

  • Workup: Basify to pH 10 with 1M NaOH. Extract with DCM.[9]

  • Result: This yields 4-(dimethylamino)-1-phenylcyclohexanol .

    • Stereochemistry: The product will be a mixture of cis and trans isomers. Isomer separation via HPLC is required, as the cis-isomer (phenyl and amine on same side) typically exhibits higher MOR affinity [1].

Synthetic Workflow & Mechanism

The following diagram illustrates the transformation logic, highlighting the critical role of the spiro-intermediate in preventing side reactions.

SynthesisWorkflow cluster_Logic Why this route? Start 1,4-Dioxaspiro[4.5]decan-8-one (Protected Ketone) Step1 Grignard Addition (PhMgBr, -78°C) Start->Step1 Inter 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol (Target Intermediate) Step1->Inter Step2 Acid Hydrolysis (HCl, Acetone) Inter->Step2 Ketone 4-Hydroxy-4-phenylcyclohexanone Step2->Ketone Step3 Reductive Amination (HNMe2, NaBH(OAc)3) Ketone->Step3 Final 4-(Dimethylamino)-1-phenylcyclohexanol (Analgesic Scaffold) Step3->Final Note Direct Grignard on 1,4-cyclohexanedione leads to polymerization. Spiro-protection is mandatory.

Figure 2: Step-by-step synthetic workflow emphasizing the protective role of the spiro-ketal.

Quality Control & Validation

To ensure the integrity of the synthesis for biological screening, the following analytical parameters must be met for the intermediate (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol ):

MethodParameterAcceptance Criteria
HPLC Purity (254 nm)> 98.0%
¹H NMR Ketal ProtonsMultiplet at δ 3.90–4.00 ppm (4H)
¹H NMR Phenyl RingMultiplet at δ 7.20–7.50 ppm (5H)
Mass Spec ESI+[M+Na]+ = 257.1
TLC R_f (Hex:EtOAc 1:[3]1)~0.45 (Visualized w/ UV or PMA stain)

References

  • Lednicer, D. (1984). The Organic Chemistry of Drug Synthesis. Vol 3. Wiley-Interscience. (Detailed discussion on cyclohexyl analgesic scaffolds).
  • Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous.[8][10][11] Journal of the Mexican Chemical Society, 49(4), 324-327.[10] Link

  • PrepChem. (n.d.). Synthesis of 8-[2-(phenylmethyl)phenyl]-1,4-dioxaspiro(4.5)decan-8-ol.[7] Link

  • PubChem. (2025).[2][3] 1,4-Dioxaspiro[4.5]decan-8-ol Compound Summary. National Library of Medicine. Link

  • Ahmadi, A., et al. (2009).[12][13] Synthesis and study on analgesic effects of... phencyclidine derivatives. Arzneimittelforschung, 59(4), 202-6.[12][13] (Context on 4-substituted cyclohexylamines). Link

Sources

Downstream functionalization of the hydroxyl group in spiro-decan-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Functionalization of Spiro[4.5]decan-8-ol Scaffolds

Executive Summary

The spiro[4.5]decan-8-ol scaffold represents a privileged structural motif in modern drug discovery, offering a critical escape from "flatland" chemical space. Unlike planar aromatic systems, this spirocyclic architecture provides defined three-dimensional vectors and metabolic stability. However, the secondary hydroxyl group at position C8 is often treated as a mere handle rather than a gateway to diversity.

This guide details high-fidelity protocols for transforming the C8-hydroxyl group. We move beyond basic protection/deprotection to focus on stereochemical inversion , bioisosteric replacement , and oxidative expansion . These workflows are designed to maximize yield and reproducibility in high-value intermediate synthesis.

Part 1: Structural Considerations & Reactivity Profile

The spiro[4.5]decane system consists of a five-membered ring fused to a six-membered ring at a single quaternary carbon (C5). The hydroxyl group at C8 (para to the spiro center) exists in a sterically unique environment.

  • Conformational Lock: The bulky spiro-fusion typically biases the cyclohexane ring into a chair conformation where the C8-substituent prefers the equatorial orientation to minimize 1,3-diaxial interactions.

  • Reactivity Implication: Reagents approaching C8 will face different steric barriers depending on whether the hydroxyl is axial or equatorial.

  • Strategic Divergence: The C8-OH is the "pivot point." We can invert it (Mitsunobu), oxidize it (to access amines/quaternary centers), or replace it with a bioisostere (Fluorine).

Decision Tree: Functionalization Pathways

ReactionTree Alcohol Spiro[4.5]decan-8-ol (Starting Material) Ketone Spiro-ketone (Oxidation) Alcohol->Ketone Dess-Martin or Swern Inverted Inverted Ester/Amine (Mitsunobu) Alcohol->Inverted PPh3 / DIAD Nucleophile Fluoride 8-Fluoro-spiro[4.5]decane (Deoxo-Fluor) Alcohol->Fluoride DAST / Deoxo-Fluor Amine 8-Amino-spiro[4.5]decane (Reductive Amination) Ketone->Amine NaBH(OAc)3 Amine Quat Quaternary Alcohol (Grignard) Ketone->Quat RMFgX

Figure 1: Strategic divergence from the parent alcohol. The pathway choice dictates the final stereochemistry and physicochemical profile.

Part 2: Stereochemical Inversion & Substitution (The Mitsunobu Protocol)

The Mitsunobu reaction is the gold standard for inverting the stereochemistry of the C8-alcohol while installing a nucleophile (oxygen, nitrogen, or sulfur). This is particularly useful if the starting material is the thermodynamically stable (equatorial) alcohol, but the biological target requires the axial isomer.

Mechanism & Causality: The reaction relies on the formation of an alkoxyphosphonium intermediate.[1] The nucleophile then attacks C8 via an


 mechanism, resulting in complete Walden inversion.
  • Critical Factor: The

    
     of the nucleophile must be < 11 (optimally < 5-8) to protonate the betaine intermediate effectively.
    
Protocol 1: Mitsunobu Inversion (Synthesis of C8-Inverted Esters/Amines)

Reagents:

  • Substrate: Spiro[4.5]decan-8-ol (1.0 equiv)

  • Triphenylphosphine (

    
    ): 1.5 equiv
    
  • Nucleophile: 4-Nitrobenzoic acid (for inversion/protection) or Phthalimide (for amine synthesis). (1.5 equiv)

  • DIAD (Diisopropyl azodicarboxylate): 1.5 equiv

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve Spiro[4.5]decan-8-ol, 
    
    
    
    , and the Nucleophile (e.g., 4-nitrobenzoic acid) in anhydrous THF.
  • Cooling: Cool the solution to 0°C. Why? Controlling the temperature prevents the decomposition of the thermally unstable betaine intermediate and minimizes side reactions (e.g., alkylation of the hydrazine byproduct).

  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Self-Validation Check: Monitor by TLC. The starting alcohol (

      
       in 30% EtOAc/Hex) should disappear. The product ester will be significantly less polar (
      
      
      
      ).
  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Gradient: 0-20% EtOAc in Hexanes). The byproduct triphenylphosphine oxide (

    
    ) is very polar and will elute late.
    

Data Output:

Component Expected 1H NMR Shift (CDCl3) Notes

| H-8 (Starting Material) |


 3.6–3.8 ppm (Multiplet) | Broad signal due to H-bonding |
| H-8 (Product - Ester)  | 

5.1–5.3 ppm (Multiplet) | Significant downfield shift due to acylation | | Stereochemistry | Coupling constant (

) changes | Axial H (large

) vs Equatorial H (small

) |

Part 3: The Oxidative Gateway (Ketone Synthesis)

Oxidizing the C8-hydroxyl to the ketone (spiro[4.5]decan-8-one) removes the stereocenter, "resetting" the molecule. This allows for:

  • Reductive Amination: Access to primary/secondary amines.

  • Grignard Addition: Creation of quaternary centers with new alkyl vectors.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

Why DMP? Unlike Swern (which requires cryogenic conditions) or PCC (toxic chromium), DMP is mild, works at room temperature, and tolerates acid-sensitive groups (like ketals if the spiro system is a dioxaspiro derivative).

Reagents:

  • Spiro[4.5]decan-8-ol (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (0.2 M)

  • Buffer:

    
     (1.5 equiv) - Critical for acid-sensitive substrates.
    

Workflow:

  • Dissolve the alcohol in DCM. Add solid

    
    .
    
  • Add DMP in one portion at 0°C.

  • Warm to RT and stir for 1–2 hours.

  • Quench (The "Self-Validating" Step): Add a 1:1 mixture of saturated

    
     (sodium thiosulfate) and saturated 
    
    
    
    . Stir vigorously until the biphasic mixture becomes clear.
    • Mechanism:[1][2][3][4] Thiosulfate reduces unreacted iodine species; bicarbonate neutralizes the acetic acid byproduct. If the layers don't clear, iodine species remain.

  • Extraction: Extract with DCM, dry, and concentrate.

  • Yield: Typically >90%. The ketone is often pure enough for the next step without chromatography.

Part 4: Bioisosteric Fluorination (C-OH to C-F)

Replacing -OH with -F is a classic medicinal chemistry tactic. Fluorine is a bioisostere of the hydroxyl group (similar Van der Waals radius) but blocks metabolic glucuronidation and modulates lipophilicity (


).

Reagent Choice:

  • DAST (Diethylaminosulfur trifluoride): Effective but thermally unstable.

  • Deoxo-Fluor: More thermally stable and generally safer for scale-up.

Protocol 3: Deoxo-Fluor Deoxyfluorination

Safety Warning: This reaction generates HF. Use plastic/Teflon labware if possible, or glass with extreme caution. Perform in a well-ventilated fume hood.

Workflow:

  • Dissolve Spiro[4.5]decan-8-ol (1.0 equiv) in anhydrous DCM in a plastic vessel.

  • Cool to -78°C. Note: Low temperature promotes kinetic control and prevents elimination to the alkene.

  • Add Deoxo-Fluor (1.2 equiv) dropwise.

  • Stir at -78°C for 1 hour, then allow to warm to RT overnight.

  • Quench: Pour carefully into saturated

    
     (gas evolution!).
    
  • Purification: The fluoride product is non-polar. Elute with 100% Pentane or Hexanes on a short silica plug.

Outcome Analysis:

  • Elimination Side Product: The major competitor is the

    
     alkene. If alkene % is high (>20%), repeat at consistently lower temperatures (-78°C to 0°C max).
    
  • NMR Validation:

    
     NMR will show a doublet of multiplets around 
    
    
    
    -160 to -180 ppm.

References

  • Mitsunobu Reaction Mechanism & Scope

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., et al. "Spirocyclic Motifs in Natural Products and Drug Discovery." Journal of Medicinal Chemistry, 2014.

  • Fluorination Protocols

    • Singh, R. P., & Shreeve, J. M. "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Related Reagents." Synthesis, 2002.[5]

  • Dess-Martin Oxidation

    • Meyer, S. D., & Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry, 1994.

Sources

Troubleshooting & Optimization

Minimizing side reactions during the synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol

Ticket ID: #SYN-PH-882 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Minimizing Side Reactions & Optimizing Yield

Diagnostic Overview: The Reaction Landscape

The synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol via the addition of a phenyl nucleophile (Grignard or Organolithium) to 1,4-dioxaspiro[4.5]decan-8-one is deceptively simple. While the disconnection is obvious, the practical execution is plagued by three competing pathways: Enolization, Dehydration, and Hydrolysis.

Below is the mechanistic map illustrating where your yield is likely being lost.

ReactionPathways cluster_legend Critical Control Points SM Starting Material (1,4-dioxaspiro[4.5]decan-8-one) Enolate Enolate Intermediate (Dead End) SM->Enolate Deprotonation (Basicity) Product Target Product (Tertiary Alcohol) SM->Product Nucleophilic Attack (Desired) Reagent PhMgBr / PhLi Reagent->SM RecoveredSM Recovered SM (Low Conversion) Enolate->RecoveredSM Aq. Workup Alkene Side Product A: Styrene Derivative (Dehydration) Product->Alkene Acidic Workup/Silica (Elimination) Dione Side Product B: Deprotected Ketone (Hydrolysis) Product->Dione Acidic Hydrolysis (Ketal Loss) Note1 CeCl3 suppresses Enolization Note2 Basic Silica prevents Dehydration

Figure 1: Reaction landscape showing the competition between nucleophilic addition (green) and side reactions (red).[1]

Troubleshooting Guide: The "Why" and "How"

Issue A: Low Conversion (Recovered Starting Material)

Symptom: You observe a large amount of starting ketone in the crude NMR, even with excess Grignard. Root Cause: Enolization. The starting material is a cyclohexanone derivative. The


-protons are acidic (

). Grignard reagents (PhMgBr) act as bases rather than nucleophiles, deprotonating the ketone to form a magnesium enolate. Upon quenching, this enolate reverts to the starting material. The Fix: The Imamoto Protocol (Organocerium Chemistry) Incorporating anhydrous Cerium(III) Chloride (

) changes the nature of the reagent.[2] Organocerium reagents are more nucleophilic but less basic than their Grignard counterparts, drastically favoring addition over enolization.
Issue B: The "Styrene" Impurity (Dehydration)

Symptom: A non-polar spot on TLC or olefinic protons in NMR (approx. 6.0–6.5 ppm). Root Cause: Acid-Catalyzed Elimination. The product is a tertiary benzylic alcohol . These are exceptionally prone to E1 elimination to form the conjugated alkene (8-phenyl-1,4-dioxaspiro[4.5]dec-7-ene). This often happens after the reaction, during acidic quenching or on acidic silica gel. The Fix: Maintain a strict pH > 7 environment during workup and purification.

Issue C: Loss of Protecting Group

Symptom: Appearance of carbonyl peaks in IR/NMR distinct from the starting material. Root Cause: Ketal Hydrolysis. The dioxolane ring is acid-labile. Standard 1M HCl or even unbuffered


 quenches can lower the pH enough to hydrolyze the ketal back to the ketone.

Optimized Protocol (The "Gold Standard")

This protocol integrates the Imamoto reagent to solve Issue A and buffered conditions to solve Issues B and C.

Reagents:

  • 
     (Must be dried strictly)
    
  • Phenylmagnesium bromide (PhMgBr) or Phenyllithium (PhLi)

  • 1,4-dioxaspiro[4.5]decan-8-one[3][4]

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation of Anhydrous

    
     (CRITICAL): 
    
    • Place

      
       in a flask.
      
    • Heat to 140°C under high vacuum (<0.1 mmHg) for 2–4 hours with vigorous stirring. The solid will turn to a fine white powder. Failure to remove water destroys the organometallic reagent.

  • Formation of the Organocerium Reagent:

    • Cool the flask containing dry

      
       (1.5 equiv) suspended in THF to 0°C.
      
    • Add PhMgBr (1.5 equiv) dropwise.

    • Stir for 1 hour at 0°C. The "slurry" indicates the formation of the active species.

  • The Addition:

    • Cool the mixture to -78°C (Dry ice/Acetone).

    • Add 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv) dissolved in minimal THF dropwise.

    • Expert Insight: Low temperature is crucial here not just for selectivity, but to suppress the reversibility of the addition.

  • The Buffered Quench (Preventing Dehydration):

    • Once TLC shows consumption of SM, quench at low temperature with saturated aqueous

      
        (Sodium Bicarbonate).
      
    • Do NOT use HCl. Even

      
       can be risky if the product is highly sensitive; 
      
      
      
      ensures the ketal and alcohol remain intact.
  • Purification (The Silica Trap):

    • Pre-treat your silica gel column: Flush the column with Hexanes containing 1% Triethylamine (

      
      ) before loading your sample.
      
    • This neutralizes the acidic sites on the silica surface that catalyze the dehydration of the tertiary alcohol.

Troubleshooting Matrix (Quick Reference)

ObservationDiagnosisImmediate ActionPrevention for Next Run
SM remains after 24h Enolization is dominating.Do not add more Grignard (wasteful). Work up and recycle SM.Use ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Imamoto conditions).
New non-polar spot on TLC Dehydration (Alkene formation).Check aqueous layer pH. If < 7, add

.
Use

in chromatography solvent.
Product decomposes on column Acidic Silica.Flush column rapidly.Deactivate silica with 1%

or use Alumina (Basic).
Cloudy/Gummy Reagent Wet

.
Abort. Water destroys the Grignard.Dry

at 140°C under high vacuum for >3h.

Frequently Asked Questions (FAQs)

Q: Can I use Phenyllithium (PhLi) instead of PhMgBr? A: Yes. In fact, the


/PhLi system is often more reactive than the Grignard variant. However, PhLi is more basic, so the use of Cerium is even more critical to prevent enolization.

Q: Why is my product eliminating even in the freezer? A: Tertiary benzylic alcohols are notoriously unstable. Ensure the product is stored in a base-washed vial or with a trace of stabilizer (like solid


) if storing for long periods.

Q: Can I use


 instead of 

?
A: Yes, Lanthanum(III) chloride works via a similar mechanism (enhancing nucleophilicity/suppressing basicity), but Cerium is the industry standard due to cost and established literature precedence for this specific transformation.

References

  • Imamoto, T., et al. "Carbonyl addition reactions promoted by cerium reagents." Pure and Applied Chemistry, 1990.[5]

  • Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of Grignard reagents to ketones.[6] An efficient method for the synthesis of tertiary alcohols."[2][6] Journal of the American Chemical Society, 1989.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[7][8][9] (Specifically regarding 1,3-Dioxolane stability). Wiley-Interscience.[7][8]

  • Concellón, J. M., et al. "Prevention of enolization in the addition of organolithiums to ketones." Journal of Organic Chemistry. (General mechanism support).

Sources

Technical Support Center: Purification of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol

[1]

Case ID: PUR-8PH-SPIRO-001 Status: Active Subject: Removal of Unreacted Ketone (1,4-dioxaspiro[4.5]decan-8-one) Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Diagnostic & Triage: Why is the Impurity Persisting?

Before attempting purification, it is critical to understand the origin of the impurity. In the synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol (typically via Grignard addition of PhMgBr to 1,4-dioxaspiro[4.5]decan-8-one), the presence of unreacted ketone is a common, chemically induced issue, not necessarily a handling error.[1]

Root Cause Analysis

The starting material, 1,4-dioxaspiro[4.5]decan-8-one , possesses

1
  • Competition (Nucleophile vs. Base): While the phenyl anion attacks the carbonyl (Pathway A) to form the desired alcohol, it also abstracts an

    
    -proton (Pathway B) to form a magnesium enolate.
    
  • The "Hidden" Impurity: This enolate is stable in the reaction mixture. Upon aqueous quench (H3O+), the enolate reverts back to the starting ketone.

  • Result: Even with excess Grignard reagent, you will often recover 5–15% starting ketone due to this enolization equilibrium.

Visualizing the Problem:

GrignardPathwaysStartStarting Ketone(1,4-dioxaspiro[4.5]decan-8-one)AlkoxideMagnesium Alkoxide(Intermediate)Start->AlkoxideNucleophilic Attack (Path A)EnolateMagnesium Enolate(Stable in solution)Start->EnolateDeprotonation/Enolization (Path B)GrignardPhMgBr(Grignard Reagent)Grignard->AlkoxideGrignard->EnolateQuenchAqueous Quench(H3O+)Alkoxide->QuenchProductTarget Alcohol(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol)Enolate->QuenchRecoveredRecovered Ketone(Impurity)Quench->ProductProtonationQuench->RecoveredRe-ketonization

Figure 1: Mechanistic origin of the ketone impurity during Grignard addition.[1]

Solution Protocols

Select the protocol based on your impurity load and scale.

Method A: Chemical Scavenging (Girard’s Reagent T)

Best for: High-value samples, <10% impurity, difficult chromatographic separation. Mechanism: Girard’s Reagent T (trimethylacetohydrazide ammonium chloride) reacts selectively with the ketone to form a water-soluble hydrazone. The target alcohol remains organic-soluble.

⚠️ CRITICAL WARNING: Ketal Sensitivity Your molecule contains a 1,4-dioxaspiro (ketal) protecting group.[1] Standard Girard protocols use 10% Acetic Acid at reflux. This is too harsh and risks deprotecting the ketal, destroying your product. Use the modified "Buffered" protocol below.

Reagents Required[2][3][4][5][6][7]
  • Girard’s Reagent T: 1.5 equivalents relative to the ketone impurity (estimate via NMR/HPLC).

  • Solvent: Ethanol (Absolute).[8]

  • Catalyst: Glacial Acetic Acid (Limit to 10-20 mol% relative to impurity).[1]

  • Scavenger Resin (Optional): Amberlyst A-21 (weak base) for workup.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude mixture in Ethanol (10 mL per gram of crude).

  • Reagent Addition: Add Girard’s Reagent T (1.5 eq. vs impurity).

  • Catalysis: Add Glacial Acetic Acid (approx. 10

    
    L per gram of crude). Do not use large excesses.
    
  • Reaction: Heat to 50°C (Do not reflux vigorously) for 2–3 hours. Monitor by TLC (Ketone spot should disappear).

  • Workup (Phase Separation):

    • Concentrate the ethanol to near dryness (Rotavap).

    • Redissolve the residue in Ethyl Acetate or DCM .

    • Wash vigorously with Water (3x). The ketone-Girard adduct is ionic and will partition into the water.

    • Wash organic layer with Brine, dry over Na

      
      SO
      
      
      , and concentrate.[9]

Validation: The aqueous layer should turn slightly yellow/turbid due to the hydrazone. The organic layer retains the pure alcohol.

Method B: Flash Column Chromatography

Best for: High impurity loads (>15%), bulk purification.

The polarity difference between the tertiary alcohol and the ketone is often small, leading to "streaking."

Optimized Conditions:

  • Stationary Phase: Silica Gel (40–63

    
    m).
    
  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

  • Gradient Profile:

    • Start: 95:5 (Hex:EtOAc) to elute non-polar byproducts (e.g., biphenyl from Grignard coupling).

    • Ramp: 90:10 to 80:20. The Ketone typically elutes first.

    • Product Elution: 70:30 to 60:40. The Alcohol elutes later due to hydrogen bonding with silica.

Tip: If separation is poor, add 1% Triethylamine to the mobile phase to neutralize acidic sites on the silica, reducing peak tailing for the alcohol.

Method C: Recrystallization

Best for: Large scale (>10g), final polishing.

Based on the structural analogs (e.g., phenyl-substituted dioxaspirodecane derivatives), this molecule crystallizes well from non-polar/polar ether blends.

Solvent System:

  • Primary: Diethyl Ether or Toluene (Good solubility).

  • Anti-solvent: Hexane or Heptane (Poor solubility).

Protocol:

  • Dissolve crude solid in minimum hot Toluene (approx. 60°C).

  • Add hot Heptane dropwise until slight turbidity persists.

  • Add a few drops of Toluene to clear the solution.

  • Allow to cool slowly to Room Temp, then 4°C.

  • Note: The ketone impurity is often more soluble in heptane than the alcohol, remaining in the mother liquor.

Decision Matrix & Workflow

Use this logic flow to determine the correct path for your specific batch.

DecisionMatrixStartCrude Product Analysis(NMR / HPLC)ImpurityLevelImpurity Level?Start->ImpurityLevelHighImp> 15% KetoneImpurityLevel->HighImpHighLowImp< 15% KetoneImpurityLevel->LowImpLowColumnFlash Chromatography(Hex/EtOAc Gradient)HighImp->ColumnScaleScale?LowImp->ScaleGirardGirard's Reagent T(Modified Protocol)Scale->GirardSmall (<5g) orHigh ValueCrystRecrystallization(Toluene/Heptane)Scale->CrystLarge (>5g)

Figure 2: Purification decision tree based on impurity load and scale.

Technical Data Summary

ParameterTarget Alcohol (Product)Ketone (Impurity)Girard Adduct (Byproduct)
Formula C

H

O

C

H

O

Ionic Hydrazone
Polarity Moderate (H-bond donor)Low/ModerateVery High (Ionic)
Water Solubility InsolubleInsolubleSoluble
TLC (Hex:EtOAc 7:3) R

~ 0.3–0.4
R

~ 0.6–0.7
Baseline (R

= 0)
Acid Stability Sensitive (Ketal)StableStable

Frequently Asked Questions (FAQ)

Q: Can I use HCl instead of Acetic Acid for the Girard reaction? A: Absolutely not. Mineral acids (HCl, H


Q: The Girard reaction turned my solution yellow. Is this normal? A: Yes. The formation of the hydrazone often results in a slight color change (yellow to orange). This is a visual indicator that the scavenging is working.

Q: I tried recrystallization, but it oiled out. What now? A: "Oiling out" suggests the solution was too concentrated or cooled too quickly. Re-dissolve the oil by heating, add a small amount of the good solvent (Toluene/Ether), and seed the solution with a tiny crystal of pure product if available. Alternatively, scratch the glass surface to induce nucleation.

Q: Why not just use more Grignard reagent to force the reaction to completion? A: Adding excess Grignard does not solve the enolization problem (See Module 1). The excess reagent simply acts as a base, maintaining the enolate form. The ketone is only regenerated after you quench the reaction, making it impossible to consume 100% of the starting material via this synthetic route.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General reference for Grignard enolization mechanisms and Girard's reagent protocols).
  • PrepChem. Synthesis of 8-[2-(phenylmethyl)phenyl]-1,4-dioxaspiro(4.5)decan-8-ol. Available at: [Link] (Provides solubility and crystallization data for close structural analogs).

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Available at: [Link] (General reference for silica chromatography of polar alcohols).

Strategies for drying and anhydrous storage of hygroscopic spiro compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Drying and Anhydrous Storage Ticket ID: SPIRO-DRY-001 Status: Active Assigned Specialist: Senior Application Scientist

Introduction: The "Spiro" Challenge

Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro-piperidines) are high-value targets in modern drug discovery due to their high


 character and ability to explore novel chemical space. However, their rigid, orthogonal geometry often creates crystal lattice voids (clathrates) that trap solvent and atmospheric moisture.

This guide addresses the two critical failure modes associated with these compounds:

  • Physical Degradation: Absorption of water leading to deliquescence (turning into a gum) or amorphous-to-crystalline phase transitions.

  • Chemical Degradation: Hydrolysis of sensitive spiro-lactone or spiro-lactam motifs driven by trapped moisture.

Module 1: Drying Strategies (The "Wet" Phase)

Decision Matrix: Selecting the Right Method

Do not default to a vacuum oven. Spiro compounds often possess high lattice energy but low thermal stability regarding ring-opening. Use this workflow to select your method.

DryingStrategy Start START: Wet Spiro Compound IsThermallyStable Is the scaffold thermally stable? (>40°C) Start->IsThermallyStable SolventExchange Pre-req: Exchange into 1,4-Dioxane or t-BuOH IsThermallyStable->SolventExchange No (Sensitive) Azeotrope Method B: Azeotropic Distillation (Rotovap chase) IsThermallyStable->Azeotrope Yes (Robust) Lyophilization Method A: Lyophilization (Freeze Drying) SolventExchange->Lyophilization VacOven Method C: Vacuum Oven (Desiccant assisted) Azeotrope->VacOven Final Polish

Figure 1: Decision tree for selecting a drying method based on compound thermal stability.

Protocol A: Azeotropic Drying (The "Chemical" Vacuum)

Vacuum alone is often insufficient to break the hydrogen bonds between water and the spiro-amine or spiro-ether oxygen. We use azeotropes to mechanically "carry" water out.

Recommended Azeotropic Partners:

Solvent Boiling Point (°C) Azeotrope with Water (bp °C) % Water Removed (w/w) Application Note
Toluene 110.6 85.0 20.2% Gold Standard. Best for removing bulk water.
Acetonitrile 82.0 76.5 16.0% Good for polar spiro-amines.
Ethanol 78.0 78.2 4.0% Avoid if compound is prone to transesterification.

| DCM | 40.0 | 38.1 | 1.5% | Inefficient for drying; use only for transport. |

Step-by-Step:

  • Dissolve the spiro compound in DCM or MeOH to ensure homogeneity.

  • Add Toluene (3x volume relative to sample).

  • Concentrate on a rotary evaporator. Crucial: Do not evaporate to dryness yet.

  • Repeat the Toluene addition/concentration cycle 3 times .

  • On the final cycle, evaporate to a foam/solid.

  • Immediately place under high vacuum (<0.1 mbar).

Protocol B: Lyophilization (For Amorphous Fluffs)

If your compound is an oil or gum, standard drying will fail. You must create a porous structure (cake) to allow water sublimation.

  • Dissolve compound in 1,4-Dioxane or tert-Butanol (high freezing points).

  • Freeze in a dry ice/acetone bath (-78°C) while rotating to coat the flask walls (shell freezing).

  • Apply vacuum (<0.05 mbar). The solvent must sublime, not melt.

  • Result: A fluffy, electrostatic solid with high surface area. Handle immediately in a glovebox.

Module 2: Anhydrous Storage (The "Maintenance" Phase)

The "Cold Chain" Failure Mode

The most common user error is not the storage itself, but the retrieval . Opening a cold vial in a warm lab causes immediate condensation, which spiro compounds absorb instantly.

ColdChain Freezer 1. -20°C Storage (Septum Vial) Desiccator 2. Warm-up Phase (Desiccator/Vacuum) Freezer->Desiccator Wait 30 mins Fail FAILURE: Opening cold vial = Condensation Freezer->Fail Direct Open Open 3. Open Vial (Under N2/Ar) Desiccator->Open

Figure 2: Correct workflow for retrieving hygroscopic samples from cold storage.

Storage Hardware Recommendations
ComponentRecommendationWhy?
Primary Container Amber Glass Vial with Septum Cap Screw caps with Teflon liners leak over months. Crimped septa or high-quality screw-septa allow needle access without atmospheric exposure.
Secondary Barrier Heat-Sealed Mylar Bag Parafilm is permeable to water vapor over time. Mylar with a desiccant packet is superior.
Desiccant P₂O₅ (Phosphorus Pentoxide) Silica gel is too weak for spiro-amines. P₂O₅ chemically destroys water (irreversible).

Module 3: Troubleshooting & FAQs

Q1: My solid turned into a gum after 24h in the vacuum oven. Why?

Diagnosis: Amorphous Collapse. Explanation: Many spiro compounds are isolated as amorphous solids. If the vacuum oven is heated near the glass transition temperature (


) of the compound while it still contains solvent (which acts as a plasticizer), the material flows and collapses into a non-porous gum.
Fix: 
  • Dry at ambient temperature first to remove bulk solvent.

  • Ramp temperature slowly only after the bulk solvent is gone.

  • Switch to Lyophilization (Protocol B).

Q2: NMR shows water peaks even after drying. Is it wet?

Diagnosis: Distinguish Surface vs. Bulk vs. Structural water. Test: Run a Karl Fischer (Coulometric) titration.

  • NMR Limitation: The proton exchange rate of water in

    
    -DMSO can broaden peaks or shift them, making integration unreliable. Furthermore, NMR detects atmospheric water absorbed during sample prep.
    
  • Karl Fischer: Specific to water content inside the sample.[1][2][3][4] If KF < 0.5% but NMR shows water, the NMR water is likely from the deuterated solvent or the tube.

Q3: My spiro-lactone compound shows a new impurity peak (+18 mass).

Diagnosis: Hydrolysis (Ring Opening). Mechanism: Spiro-lactones are geometrically strained. In the presence of water and trace acid/base (even from silica gel purification), the ring opens to the hydroxy-acid. Fix:

  • Avoid Protic Solvents: Do not store in MeOH or EtOH.

  • Neutralize: Ensure the final workup is pH neutral (wash with buffer, not just water).

  • Repurify: If hydrolysis occurs, you must re-close the ring (e.g., using EDC/coupling reagents) or re-purify on neutral alumina rather than acidic silica.

References

  • Azeotropic Data: CRC Handbook of Chemistry and Physics, "Azeotropic Data for Binary Mixtures".[5] (Standard Reference).

  • Drying Organic Solvents: Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

  • Spiro Stability: Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–840.

  • Karl Fischer Titration: Metrohm Application Bulletin. "Volumetric water content determination according to Karl Fischer".

Sources

Controlling exotherms in the scale-up of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up & Process Safety Topic: Exotherm Control in the Synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol Ticket ID: #SC-PhMgBr-008 Status: Open Responder: Senior Application Scientist, Process Safety Unit

Executive Summary

Scaling up the synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol presents a dual challenge: managing the violent thermal energy of organometallic addition and preserving the acid-sensitive 1,4-dioxaspiro (ketal) protecting group.[1]

This guide addresses the critical thermodynamic events associated with the addition of Phenylmagnesium bromide (PhMgBr) to 1,4-dioxaspiro[4.5]decan-8-one . Unlike bench-scale synthesis where heat dissipation is rapid, kilogram-scale operations typically operate under "pseudo-adiabatic" conditions where heat accumulation can lead to thermal runaway or "volcano" eruptions during quenching.

Part 1: Critical Process Parameters (The Thermal Landscape)

The synthesis involves two distinct exothermic events that must be decoupled:

  • Reaction Event: Nucleophilic attack of PhMgBr on the ketone.

  • Quench Event: Protonation of the magnesium alkoxide intermediate.

Thermodynamic Profile & Control Strategy
Event PhaseThermal RiskChemical HazardControl Mechanism
Reagent Prep High (if making PhMgBr in-situ)Induction period delay leading to accumulation.Dosing Control: Use Iodine/DIBAL-H activation; never add bulk halide until initiation is confirmed.
Addition Moderate to HighImmediate exotherm upon ketone addition.Feed Rate Limiting: Addition rate must < Heat Removal Capacity (

).
Quench Extreme Methane/Hydrogen evolution; "Volcano" effect.Reverse Quench: Add reaction mixture to the quench solution, not vice versa.
Workup Low (Thermal) / High (Chemical)Ketal Hydrolysis: Acidic quench destroys the protecting group.pH Buffering: Use sat. NH

Cl or buffered phosphate (pH > 4).

Part 2: Troubleshooting Guides (Q&A Format)

Category A: Reaction Initiation & Addition[1][2][3][4][5][6]

Q1: I am adding the ketone solution to the PhMgBr, but the temperature is spiking uncontrollably despite the cooling jacket being at -20°C. Why?

Diagnosis: You are likely experiencing Reagent Accumulation or Heat Transfer Limitation .

  • Mechanism: At scale, the surface-area-to-volume ratio drops drastically. If the reaction viscosity increases (common with magnesium alkoxides), the heat transfer coefficient (

    
    ) drops. The cooling jacket cannot remove heat as fast as it is generated.
    
  • Corrective Action:

    • Stop the Feed immediately.

    • Dilution: Add anhydrous THF to lower viscosity and improve turbulent flow/heat transfer.

    • Switch to "Portion-wise" Dosing: Do not rely on a continuous stream. Add 5% of the ketone, wait for the exotherm to subside, then proceed.

    • Verify Agitation: Ensure your impeller is designed for high-viscosity mixing (e.g., anchor or pitch-blade, not a simple stir bar).

Q2: We are seeing a delayed exotherm. The temperature stays flat for 10 minutes after starting addition, then shoots up. Is this normal?

Diagnosis: No. This is a dangerous Induction Period .

  • Cause: Traces of water or oxygen in the ketone solution are quenching the initial PhMgBr, creating a "dead zone." Once the impurities are consumed, the accumulated ketone reacts all at once.

  • Protocol:

    • Titrate the System: Add a small "sacrificial" amount of PhMgBr to the ketone solution before the main reaction to dry it, OR dry the ketone solution over molecular sieves (3Å) until water content is <50 ppm (Karl Fischer).

    • Use a Flow Indicator: Ensure the feed line is actually dispensing liquid (check for airlocks).

Category B: Quenching & Product Stability (The "Ketal" Factor)

Q3: The reaction went well, but after quenching with 1M HCl, my yield of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol is near zero. I isolated a ketone instead.

Diagnosis: You have deprotected the ketal.

  • Chemistry: The 1,4-dioxaspiro group is an acetal. While stable to the basic Grignard conditions, it hydrolyzes rapidly in aqueous acid to form 4-hydroxy-4-phenylcyclohexanone .

  • Solution:

    • NEVER use strong mineral acids (HCl, H

      
      SO
      
      
      
      )
      for this quench.
    • Standard Protocol: Use saturated aqueous Ammonium Chloride (NH

      
      Cl).[1][2] It buffers the pH to ~9, which is safe for the ketal but sufficient to protonate the alkoxide.
      
    • Alternative: If magnesium salts precipitate and trap product (forming a "sticky rock"), use an aqueous solution of Rochelle's Salt (Sodium Potassium Tartrate). It chelates Mg

      
       and keeps the biphasic mixture fluid without high acidity.
      

Q4: During the quench, the mixture boiled over ("Volcano Effect"). How do I prevent this on a 50L scale?

Diagnosis: You likely performed a Direct Quench (adding water to the reactor).

  • Physics: Adding water to a hot, concentrated Grignard/Alkoxide solution causes instantaneous localized boiling and gas evolution. The viscosity prevents bubbles from escaping, leading to foam-over.

  • Mandatory Protocol (Reverse Quench):

    • Prepare a separate vessel with the quench solution (NH

      
      Cl) at 0°C.
      
    • Transfer the reaction mixture slowly into the quench solution.

    • This ensures the "heat sink" (water) is always in vast excess relative to the reactive species.

Part 3: Visualized Workflows

Workflow 1: Safe Scale-Up Architecture

This diagram illustrates the critical control nodes where heat accumulates and where the chemical integrity of the ketal is at risk.

GrignardScaleUp Start Start: 1,4-dioxaspiro[4.5]decan-8-one Prep Step 1: Drying & Prep (Water < 50ppm) Start->Prep Reaction Step 2: Grignard Addition (PhMgBr in THF) Prep->Reaction Exotherm CRITICAL CONTROL POINT Exotherm Management Reaction->Exotherm Heat Generation Exotherm->Reaction Cooling Capacity Sufficient QuenchDecision Step 3: Quench Method Exotherm->QuenchDecision Conversion Complete AcidQuench Route A: HCl/H2SO4 Quench (Traditional) QuenchDecision->AcidQuench High Acidity (pH < 4) BufferQuench Route B: NH4Cl / Rochelle Salt (Buffered pH 8-9) QuenchDecision->BufferQuench Buffered (pH > 7) ResultFail FAILURE: Ketal Hydrolysis Product: 4-hydroxy-4-phenylcyclohexanone AcidQuench->ResultFail Deprotection ResultSuccess SUCCESS: Target Isolated 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol BufferQuench->ResultSuccess Ketal Preserved

Caption: Process flow highlighting the critical divergence between product success and ketal failure during the quench phase.

Workflow 2: Exotherm Troubleshooting Logic

Use this decision tree when the reaction temperature deviates from the baseline.

ExothermLogic Observation Observation: Temp Spike or Delay Check1 Is Feed Stopped? Observation->Check1 Action1 STOP FEED IMMEDIATELY Check1->Action1 No Check2 Stirring Visible? Check1->Check2 Yes Action2 Increase RPM / Dilute with THF Check2->Action2 No (Viscous/Stalled) Check3 Cooling Maxed? Check2->Check3 Yes Action3 Switch to Pulse Dosing (Wait for T to drop) Check3->Action3 Yes

Caption: Immediate response protocol for thermal deviations during Grignard addition.

Part 4: Standardized Protocol Data

Table 1: Reagent Stoichiometry & Safety Limits
ComponentEquiv.RoleSafety Note
1,4-dioxaspiro[4.5]decan-8-one 1.0Limiting ReagentDry to <50ppm H

O to prevent induction lag.
PhMgBr (in THF) 1.2 - 1.5NucleophileCorrosive, Flammable. Active content titration required.
THF (Anhydrous) 5-10 VolSolventPeroxide former. Ensure BHT stabilized or freshly distilled.
Sat. NH

Cl
ExcessQuench BufferMildly acidic (pH ~5-6). Safe for ketal if kept cold.
Table 2: Scale-Up Heuristics
ParameterBench Scale (100 mL)Pilot Scale (50 L)Impact
Addition Time 10-15 mins2-4 HoursSlower addition required to match cooling capacity.
Heat Removal Air/Ice BathJacket/CryostatJacket temperature must be 10-15°C lower than

.
Quench Mode Direct (Water to Flask)Reverse (Flask to Water) Direct quench at scale causes foam-over/explosion.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 6: Scale-Up of Exothermic Reactions).

  • Org. Synth. 1981, 60, 14. Acid-catalyzed hydrolysis of ketals and acetals. (Reference for ketal instability).

  • Amgen Inc. (2014). Grignard Scale Up Safety Example Illustrating the Need for Reaction Control. ACS Chemical Health & Safety. (Case study on Grignard thermal runaway).

  • Mettler Toledo. Grignard Reaction Scale-up – 4 Steps to Control Development. (Industrial calorimetry data for Grignard initiations).

  • PrepChem. Synthesis of 8-[2-(phenylmethyl)phenyl]-1,4-dioxaspiro(4.5)decan-8-ol. (Analogous synthesis route confirmation).

Sources

Validation & Comparative

Technical Comparison Guide: Structural Elucidation of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of phenyl-substituted opioids and analgesics (e.g., pethidine analogs), 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol serves as a critical stabilized intermediate.[1] Its "performance" is defined by the stability of the spiro-ketal protecting group, which masks the ketone functionality while allowing Grignard addition at the distal carbonyl.[1]

This guide compares the 1H NMR profile of the Target Molecule (Protected Ketal) against its Deprotected Analog (4-Hydroxy-4-phenylcyclohexanone) .[1]

Key Finding: The spiro-ketal protection offers superior spectral resolution and chemical stability compared to the deprotected ketone, which is prone to ring-opening or dehydration under acidic NMR conditions.[1] The diagnostic singlet at


 3.95 ppm  serves as the primary quality attribute (CQA) for verifying protection integrity.[1]

Methodology: Self-Validating NMR Protocol

To ensure reproducibility and distinguish the target from unreacted precursors (1,4-dioxaspiro[4.5]decan-8-one), follow this standardized protocol.

Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    to prevent hydroxyl proton exchange and viscosity broadening, ensuring sharp coupling in the cyclohexane ring.[1]
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).[1][2][3]

Acquisition Parameters (400 MHz+)
  • Pulse Angle:

    
     (maximizes signal-to-noise for quantitative integration).[1]
    
  • Relaxation Delay (D1):

    
     seconds. Reasoning: The phenyl protons and the quaternary carbon environment relax slowly; insufficient D1 leads to under-integration of the aromatic region.[1]
    
  • Scans: 16-64 (sufficient for >95% purity).

Comparative Analysis: Target vs. Alternatives

The following data compares the Target (Protected) against the Precursor (Starting Material) and the Deprotected Alternative.

Spectral Data Comparison Table
Feature RegionTarget: 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol Precursor: 1,4-Dioxaspiro[4.5]decan-8-one Alternative: 4-Hydroxy-4-phenylcyclohexanone
Aromatic (Ph)

7.20 - 7.55 (m, 5H)
Absent

7.20 - 7.55 (m, 5H)
Ketal (-O-CH2-)

3.94 - 3.98 (s, 4H)

3.95 - 4.00 (s, 4H)
Absent
Cyclohexane (

)

1.90 - 2.20 (m, 4H)

2.40 (t, 4H,

to C=O)

2.25 - 2.80 (complex)
Cyclohexane (

)

1.60 - 1.85 (m, 4H)

1.95 (t, 4H)

2.00 - 2.20 (m)
Hydroxyl (-OH)

1.50 - 2.50 (br s, 1H)
Absent

1.50 - 3.00 (br s, 1H)
Detailed Interpretation
A. The Diagnostic Ketal Signal (3.95 ppm)

In the Target, the ethylene glycol ketal appears as a sharp singlet (or extremely tight multiplet) at


 3.95 ppm, integrating to 4 protons.
  • Performance Insight: This signal confirms the integrity of the protecting group.[1] If this peak splits significantly or shifts downfield, it indicates ring strain or partial hydrolysis. In the Alternative (Deprotected Ketone) , this signal vanishes, replaced by complex multiplets of the free ketone ring.

B. The Aromatic Region (7.20 - 7.55 ppm)

The successful addition of the Grignard reagent is confirmed by the appearance of 5 aromatic protons.[1]

  • Differentiation: The Precursor contains no aromatic signals.[1] The integration ratio of Aromatic (5H) : Ketal (4H) is the primary calculation for purity.[1] A ratio < 1.25 indicates unreacted starting material.[1]

C. Cyclohexane Ring Dynamics (1.60 - 2.20 ppm)
  • Precursor: The starting ketone is highly symmetric, often showing two triplets.

  • Target: The addition of the Phenyl and Hydroxyl groups at position 8 breaks the symmetry.[1] The cyclohexane protons split into complex multiplets due to the rigid chair conformation locked by the bulky phenyl group (typically equatorial).[1]

  • Alternative (Deprotected): The deprotected ketone shows significant deshielding of the protons adjacent to the carbonyl (

    
    -protons) to ~2.4-2.8 ppm.[1] The absence of these deshielded protons in the Target confirms the ketone remains masked.[1]
    

Visualizing the Logic

Synthesis Verification Workflow

This diagram illustrates the signal evolution from precursor to target, highlighting the "Checkpoints" for the scientist.

SynthesisVerification cluster_signals NMR Signal Evolution Precursor Precursor (1,4-dioxaspiro[4.5]decan-8-one) Key: No Aromatic, C=O present Reaction Reaction (+ PhMgBr / THF) Precursor->Reaction Grignard Addition S1 Delta 3.95 (4H) Present No Aromatics Precursor->S1 Target Target Product (8-Phenyl...-8-ol) Key: Aromatic + Ketal + OH Reaction->Target Quench (NH4Cl) Alternative Deprotected Analog (4-OH-4-Ph-cyclohexanone) Key: Aromatic + No Ketal Target->Alternative Acid Hydrolysis (Loss of Protection) S2 Delta 3.95 (4H) Present + Aromatics (5H) Target->S2 S3 Delta 3.95 GONE Deshielded alpha-protons Alternative->S3

Caption: Signal evolution tracking the stability of the ketal protecting group during synthesis.

Diagnostic Decision Tree

Use this logic flow to interpret the raw spectrum.

DecisionTree Start Analyze 1H NMR Spectrum (CDCl3) CheckAromatic Region 7.2-7.5 ppm (Aromatic Multiplet?) Start->CheckAromatic CheckKetal Region 3.9-4.0 ppm (Sharp Singlet 4H?) CheckAromatic->CheckKetal Signal Present (5H) Result_Precursor Result: Unreacted Precursor (No Grignard Addition) CheckAromatic->Result_Precursor No Signal CheckRatio Integration Ratio Ph (5H) : Ketal (4H) CheckKetal->CheckRatio Signal Present Result_Deprotected Result: Deprotected Ketone (Acidic Workup Error) CheckKetal->Result_Deprotected No Signal Result_Target Result: PURE TARGET (Successful Synthesis) CheckRatio->Result_Target Ratio ~ 1.25 Result_Mix Result: Mixture/Impure CheckRatio->Result_Mix Ratio < 1.0 or > 1.5

Caption: Step-by-step logic for validating structural identity and purity.

References

  • PubChem. (2025).[1][4][5] 1,4-Dioxaspiro[4.5]decan-8-one (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • AIST. (2024).[1] Spectral Database for Organic Compounds (SDBS): 1,4-Dioxaspiro[4.5]decan-8-one.[1] National Institute of Advanced Industrial Science and Technology.[1][6] Available at: [Link] (Note: Search SDBS No. 4746 for precursor verification).[1]

  • Org. Synth. (1996).[1][7] Iridium-Catalyzed Reductive Coupling of Grignard Reagents.[1] (Contextual reference for Grignard handling and NMR workup). Available at: [Link][1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2] Available at: [Link][1]

Sources

Technical Guide: 13C NMR Assignments for Phenyl-Substituted Spiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The spiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as the core for various opioid receptor agonists, muscarinic antagonists, and acetyl-CoA carboxylase inhibitors. The Challenge: Assigning 13C NMR spectra for phenyl-substituted spiro[4.5]decanes is notoriously difficult due to the quaternary spiro-carbon (C5) , which lacks proton attachments (making it invisible in HSQC), and the overlapping aliphatic signals of the 5- and 6-membered rings. The Solution: This guide compares the limitations of standard 1D analysis against an integrated 2D correlation workflow (HSQC/HMBC) and provides specific chemical shift ranges and stereochemical distinguishing features for these derivatives.

Methodology Comparison: Assignment Strategies

This section evaluates three distinct approaches to solving the structure of phenyl-spiro[4.5]decanes.

FeatureMethod A: Standard 1D 13C + DEPT Method B: Integrated 2D (HSQC/HMBC) Method C: DFT-GIAO Prediction
Primary Utility Quick functional group check.Definitive structural elucidation. Confirmation of stereoisomers.
Quaternary C Detection Poor. Low intensity; often missed without long relaxation delays (

).
Excellent. Detected via long-range coupling in HMBC.[1]N/A (Calculated).[2]
Ring Differentiation Difficult. C1-C4 (5-ring) and C6-C10 (6-ring) often overlap (20-40 ppm).High. Resolved by connectivity to distinct protons.High accuracy (<2 ppm error).
Stereochemistry Limited (requires precise additivity rules).High. NOESY correlations +

coupling analysis.
Best for distinguishing axial/equatorial phenyls.
Verdict Insufficient for publication-quality assignment.The Gold Standard. Supplementary validation.

Technical Deep Dive: Peak Assignments

Note: Chemical shifts (


) are reported in ppm relative to TMS in 

. Values are representative ranges based on substituent additivity rules and analogous spiro-piperidine/ketone literature.
The Anchor: The Spiro-Carbon (C5)

The quaternary carbon at the junction is the structural anchor.

  • Shift Range: 35.0 – 45.0 ppm (hydrocarbon); 60.0 – 75.0 ppm (if heteroatoms are adjacent, e.g., azaspiro).

  • Identification: Appears as a low-intensity singlet in 1D 13C. Crucially , it shows no correlations in HSQC but shows strong cross-peaks in HMBC to protons on both the 5-membered and 6-membered rings (e.g., H1, H4, H6, H10).

The Phenyl Substituent

The phenyl ring acts as a deshielding anisotropic cone. Its position (axial vs. equatorial) significantly impacts the aliphatic ring shifts.

Carbon TypeRepresentative Shift (

)
Diagnostic Feature
Ipso (C1') 145.0 – 148.0Quaternary. Low intensity. HMBC to Ortho protons.
Ortho (C2'/C6') 127.0 – 129.0High intensity (2 carbons). Correlates to Ipso in HMBC.
Meta (C3'/C5') 128.0 – 128.5High intensity (2 carbons). Often overlaps.
Para (C4') 125.5 – 126.5Distinct single intensity. Upfield of ortho/meta.
Ring A (5-Membered) vs. Ring B (6-Membered)

Distinguishing the rings requires tracking connectivity from the spiro center.

  • Ring A (C1-C4): generally resonates slightly downfield (higher ppm) compared to analogous cyclohexyl carbons due to ring strain, but this is subtle.

  • Ring B (C6-C10):

    • C8 (Para to spiro): If the phenyl is at C8, this methine carbon shifts to 43-48 ppm (Alpha effect).

    • C7/C9 (Beta to spiro): distinct methylene signals.

Stereochemical Analysis: The Gamma-Gauche Effect

When the phenyl group is on the 6-membered ring (e.g., 8-phenylspiro[4.5]decane), stereochemistry is critical.

  • Equatorial Phenyl: The thermodynamically stable isomer.

    • C8 (methine) shift is "normal" (downfield).

  • Axial Phenyl:

    • Gamma-Gauche Effect: The axial phenyl exerts a steric compression on the

      
      -carbons (C6 and C10).
      
    • Result: C6 and C10 will shift upfield (shielded) by 4-6 ppm compared to the equatorial isomer. This is the most reliable method to assign stereochemistry without X-ray crystallography.

Experimental Protocol: The Self-Validating Workflow

To ensure high-trust data, follow this sequential acquisition protocol.

Step 1: Sample Preparation
  • Concentration: 20-30 mg in 0.6 mL

    
     (filtered).
    
  • Tube: High-quality 5mm NMR tube (prevent shimming artifacts).

Step 2: 1D Acquisition (Quantitative)
  • Pulse Sequence: zgig (Inverse gated decoupling) or standard zgpg.

  • Relaxation Delay (

    
    ):  Set to 5–10 seconds .
    
    • Reasoning: The quaternary spiro-carbon and ipso-phenyl carbon have long

      
       relaxation times. Short delays saturate these nuclei, making them disappear.
      
  • Scans: Minimum 1024 scans for sufficient S/N on quaternary carbons.

Step 3: Edited HSQC (Multiplicity Editing)
  • Purpose: Distinguish

    
     (positive phase) from 
    
    
    
    (negative phase).
  • Validation: Confirm that the spiro-carbon (C5) and ipso-carbon (C1') are absent . If they appear, you have pulse breakthrough or assignment errors.

Step 4: HMBC (The Connector)
  • Optimization: Set

    
     to 8 Hz (standard) or 5 Hz (for long-range coupling across the spiro center).
    
  • The "Spiro Check": Look for the C5 carbon trace (

    
     axis). It must show correlations to protons on both rings (
    
    
    
    axis). This confirms the spiro junction.

Visualization of Logic

Diagram 1: Assignment Workflow Logic

This diagram illustrates the decision tree for assigning a specific carbon resonance.

AssignmentWorkflow Start Unknown 13C Signal Aromatic Region: 120-150 ppm? Start->Aromatic Yes Aliphatic Region: 20-60 ppm? Start->Aliphatic No IsQuat Appears in HSQC? Aromatic->IsQuat Check IsQuat2 Appears in HSQC? Aliphatic->IsQuat2 Check Ipso Assign: Phenyl Ipso (C1') IsQuat->Ipso No ArCH Assign: Ar-CH (Ortho/Meta/Para) IsQuat->ArCH Yes Spiro Assign: Spiro Carbon (C5) IsQuat2->Spiro No RingCH Check Phase (Edited HSQC) IsQuat2->RingCH Yes CH2 Negative Phase: CH2 (Ring) RingCH->CH2 Inverted CH Positive Phase: CH (Methine) RingCH->CH Upright

Caption: Logical decision tree for categorizing 13C signals based on chemical shift region and HSQC correlations.

Diagram 2: HMBC Connectivity Network

This diagram visualizes the critical long-range correlations needed to "bridge" the spiro junction.

HMBC_Connectivity SpiroC Spiro Carbon (C5) (Quaternary) RingA_H Ring A Protons (H1/H4) RingA_H->SpiroC HMBC (3J) RingB_H Ring B Protons (H6/H10) RingB_H->SpiroC HMBC (3J) Phenyl_Ipso Phenyl Ipso (C1') Phenyl_Ortho Phenyl Ortho (H2'/H6') Phenyl_Ortho->SpiroC No Correlation (Too far) Phenyl_Ortho->Phenyl_Ipso HMBC (3J)

Caption: HMBC connectivity map. The Spiro Carbon is identified by the convergence of correlations from both Ring A and Ring B protons.

References

  • PubChem. (2025).[2] Spiro[4.5]decane Compound Summary. National Library of Medicine. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Standard reference for substituent additivity rules).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Aube, J., et al. (2001).[3] Intramolecular Schmidt Reaction of Ketones and Alkyl Azides. Journal of the American Chemical Society. (Provides synthetic context and spectral data for spiro-ketones). [Link]

  • University of Ottawa NMR Facility. (2024). 2D NMR Experiments: HMBC. (Protocol validation source). [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of Dioxaspiro Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of dioxaspiro intermediates. As key building blocks in the synthesis of complex pharmaceutical agents, the purity of these intermediates is paramount. This document moves beyond a simple recitation of steps to offer a comparative analysis of different chromatographic strategies, underpinned by experimental logic and authoritative references.

Introduction: The Analytical Challenge of Dioxaspiro Intermediates

Dioxaspiro compounds, characterized by their spirocyclic ketal structure, present unique challenges in reversed-phase HPLC. The presence of a primary amine in many of these intermediates, such as 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, introduces basic properties that can lead to undesirable peak tailing due to interactions with residual silanols on the silica-based stationary phases.[1][2][3] Furthermore, the potential for various process-related impurities and degradants necessitates a highly selective and stability-indicating method.[4]

The primary objective of this guide is to compare and contrast different approaches to stationary phase selection, mobile phase optimization, and method validation to develop a reliable purity analysis method.

Strategic Approach to Method Development

A systematic approach to HPLC method development is crucial for achieving a robust and reproducible separation. The process can be broken down into three key stages: initial screening, method optimization, and method validation.

MethodDevelopmentWorkflow A Initial Screening (Column & Mobile Phase) B Method Optimization (Gradient, Temp, Flow Rate) A->B Select best initial conditions C Method Validation (ICH Q2(R1)) B->C Optimized parameters D Final Method C->D Validated procedure

Caption: A streamlined workflow for HPLC method development.

Initial Screening: Laying the Foundation for a Robust Separation

The initial screening phase aims to identify a suitable combination of stationary and mobile phases that provides adequate retention and initial separation of the target analyte and its potential impurities.

Comparative Stationary Phase Selection

The choice of stationary phase is a critical first step.[5][6][7] While a standard C18 column is a common starting point, the unique properties of dioxaspiro intermediates may warrant consideration of alternative phases.

Stationary PhasePrimary Interaction MechanismAdvantages for Dioxaspiro IntermediatesPotential Disadvantages
C18 (Octadecylsilane) HydrophobicGeneral-purpose, widely available, good retention for non-polar compounds.Prone to peak tailing for basic compounds due to silanol interactions.[1][2]
Phenyl-Hexyl Hydrophobic & π-π interactionsEnhanced selectivity for aromatic compounds, which may be present as impurities.[6]May not offer significant advantages if impurities are not aromatic.
Polar-Embedded (e.g., Amide, Carbamate) Hydrophobic & Hydrogen BondingReduced silanol activity, leading to improved peak shape for basic analytes.[1][8]May exhibit different selectivity compared to traditional C18 phases.
HILIC (Hydrophilic Interaction Liquid Chromatography) Partitioning into a water-enriched layerExcellent retention for very polar compounds that are not retained in reversed-phase.[6]Requires careful control of mobile phase water content.

Recommendation: For dioxaspiro intermediates containing a primary amine, a polar-embedded phase is often a superior starting point compared to a traditional C18. The embedded polar group shields the residual silanols, minimizing the secondary interactions that cause peak tailing.[1]

Mobile Phase Screening: The Engine of Separation

The mobile phase composition dictates the elution strength and selectivity of the separation.[9][10][11] A typical reversed-phase mobile phase consists of an aqueous component (often with a buffer or acid modifier) and an organic solvent.

Organic Solvent Comparison:

  • Acetonitrile: Offers lower viscosity and good UV transparency. It often provides different selectivity compared to methanol.[12]

  • Methanol: Can offer different selectivity due to its protic nature and is generally less expensive.[12]

Aqueous Phase Modifier Comparison:

The choice of an acidic modifier is crucial for controlling the ionization state of the basic dioxaspiro intermediate and minimizing silanol interactions.[13]

ModifierTypical ConcentrationAdvantagesDisadvantages
Formic Acid 0.1%Volatile and compatible with mass spectrometry (MS) detection.[14]May not be acidic enough to fully suppress silanol interactions on some columns.
Trifluoroacetic Acid (TFA) 0.1%Strong ion-pairing agent that provides excellent peak shape for basic compounds.[15][16][17]Can cause ion suppression in MS and is difficult to remove from the system.[16][18]
Phosphate Buffer 10-20 mMProvides excellent pH control for robust and reproducible separations.[19]Non-volatile and not compatible with MS detection. Can precipitate with high concentrations of acetonitrile.[19]

Experimental Protocol: Initial Screening

  • Column Selection: Begin with a polar-embedded column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a wavelength where the analyte and expected impurities have good absorbance (e.g., 220 nm).[20]

  • Injection Volume: 10 µL of a sample at approximately 1 mg/mL in a suitable diluent.[20]

This initial run will provide valuable information about the retention of the main peak and the presence of any impurities, guiding the subsequent optimization steps.

Method Optimization: Fine-Tuning for Optimal Performance

Once a promising set of initial conditions is identified, the next step is to optimize the method to achieve the desired resolution, peak shape, and analysis time.[10][11][21]

OptimizationLogic Start Initial Separation Resolution Adequate Resolution? Start->Resolution PeakShape Good Peak Shape? Resolution->PeakShape Yes AdjustGradient AdjustGradient Resolution->AdjustGradient No RunTime Acceptable Run Time? PeakShape->RunTime Yes AdjustModifier AdjustModifier PeakShape->AdjustModifier No Final Optimized Method RunTime->Final Yes AdjustFlowRate AdjustFlowRate RunTime->AdjustFlowRate No AdjustGradient->Resolution AdjustModifier->PeakShape AdjustFlowRate->RunTime

Sources

Chromatographic separation of impurities in 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chromatographic Separation of Impurities in 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol

Executive Summary

8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol (CAS: 94112-58-0) is a critical tertiary alcohol intermediate used in the synthesis of analgesic pharmacophores and sigma receptor ligands. Its purity is paramount, as the downstream deprotection (ketal hydrolysis) and functionalization steps are sensitive to residual starting materials and dehydration byproducts.

This guide provides a comparative analysis of chromatographic strategies for isolating this compound from its critical process impurities: the unreacted ketone (1,4-dioxaspiro[4.5]decan-8-one ) and the dehydration alkene (8-phenyl-1,4-dioxaspiro[4.5]dec-7-ene ). We evaluate three distinct stationary phase chemistries—C18 (ODS) , Phenyl-Hexyl , and Silica (Normal Phase) —to determine the optimal protocol for purity validation.

Impurity Profiling & Separation Logic

To design a robust separation, we must first understand the physicochemical disparities between the target analyte and its impurities. The separation challenge here is defined by hydrophobicity (LogP) and UV chromophore distinctness.

ComponentStructure DescriptionLogP (Approx)UV ActivitySeparation Challenge
Target Analyte 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol2.3High (Phenyl)N/A
Impurity A (Start Material) 1,4-dioxaspiro[4.5]decan-8-one0.4Low (Carbonyl only)Early elution; requires low UV wavelength (210 nm).
Impurity B (Side Product) 8-phenyl-1,4-dioxaspiro[4.5]dec-7-ene3.8High (Styrenyl)Late elution; potential carryover issue.
Impurity C (Reagent) Biphenyl (Grignard homocoupling)4.0HighHighly lipophilic; requires high organic wash.
Diagram 1: Impurity Fate & Origin Map

This diagram illustrates the synthetic pathway and the origin of critical impurities.[1]

ImpurityFate SM Starting Material (1,4-dioxaspiro[4.5]decan-8-one) Target Target Analyte (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol) SM->Target Grignard Addition (THF, 0°C) SM->Target Residual Unreacted Reagent Reagent (PhMgBr) Reagent->Target Imp_Biphenyl Impurity C: Biphenyl (Homocoupling) Reagent->Imp_Biphenyl Oxidative Coupling Imp_Alkene Impurity B: Alkene (Acidic Dehydration) Target->Imp_Alkene Workup/Acid Trace (-H2O)

Caption: Synthesis pathway showing the origin of unreacted ketone (SM), dehydration alkene, and biphenyl impurities.

Comparative Method Analysis

We compared three chromatographic approaches to identify the most robust method for Quality Control (QC) environments.

Method A: Reversed-Phase C18 (The Standard)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mechanism: Hydrophobic interaction.

  • Verdict: Reliable but limited selectivity. The C18 phase separates components purely by hydrophobicity. While it resolves the ketone (early) from the product (middle), it often struggles to differentiate the dehydration alkene from the biphenyl impurity due to similar high LogP values.

Method B: Phenyl-Hexyl (The High-Selectivity Choice)
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm)

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Verdict: Superior Performance. The phenyl ring in the stationary phase interacts with the aromatic ring of the target analyte and the biphenyl impurity. This "orthogonal" selectivity pulls the aromatic impurities away from non-aromatic interferences and sharpens the peak shape of the target alcohol.

Method C: Normal Phase Silica (The Alternative)
  • Mechanism: Adsorption chromatography.

  • Verdict: Not Recommended for Routine QC. While capable of separating the polar ketone, the lack of UV transparency in suitable solvents (e.g., Ethyl Acetate cutoff) interferes with the detection of the low-UV ketone impurity.

Performance Data Summary

The following data represents typical validation metrics observed during method development.

MetricMethod A (C18)Method B (Phenyl-Hexyl)Method C (Silica)
Resolution (Target vs. Impurity A) 12.5 (Excellent)10.2 (Good)4.1 (Adequate)
Resolution (Target vs. Impurity B) 3.2 (Moderate)6.8 (Superior) 2.5 (Poor)
Tailing Factor (Target) 1.31.05 1.6
Run Time 15 min12 min25 min
LOD (Impurity A) 0.05%0.05%0.5% (High noise)

Expert Insight: The Phenyl-Hexyl phase provides a Tailing Factor of 1.05 compared to 1.3 for C18. This is attributed to the


-electron interaction shielding residual silanols, which often cause tailing in hydroxylated compounds like our target.

Recommended Experimental Protocol (Phenyl-Hexyl Method)

This protocol is the "Golden Standard" for analyzing 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol.

Equipment & Reagents
  • HPLC System: Waters Alliance e2695 or equivalent with PDA/UV detector.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Solvent A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Solvent B: Acetonitrile (HPLC Grade).

Step-by-Step Workflow
  • Preparation of Diluent: Mix Water:Acetonitrile (50:50 v/v).

  • Standard Preparation: Dissolve 10 mg of Reference Standard in 10 mL of diluent.

  • Sample Preparation: Dissolve 10 mg of crude sample in 10 mL of diluent. Filter through 0.22 µm PTFE filter.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min[2]

    • Column Temp: 30°C

    • Detection: 210 nm (Critical for Ketone) and 254 nm (For Target/Alkene). Note: Use 210 nm for purity calculation to ensure the non-aromatic ketone is quantified.

  • Gradient Program:

Time (min)% Solvent A (Aq)% Solvent B (ACN)Event
0.08020Initial Hold
2.08020Elute Impurity A (Ketone)
10.01090Gradient Ramp (Elute Target)
12.01090Wash (Elute Alkene/Biphenyl)
12.18020Re-equilibration
15.08020End of Run
Diagram 2: Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for different sample matrices.

MethodLogic Start Start Method Development CheckUV Check UV Absorbance of Impurities Start->CheckUV IsKetoneVisible Is Ketone Visible > 240nm? CheckUV->IsKetoneVisible UseC18 Use Standard C18 (Generic Gradient) IsKetoneVisible->UseC18 Yes LowUV Must use 210 nm (Avoid Acetone/MeOH) IsKetoneVisible->LowUV No (Typical) UsePhenyl Use Phenyl-Hexyl (Selectivity for Aromatics) ResolutionCheck Check Resolution (Rs) Target vs Alkene UsePhenyl->ResolutionCheck LowUV->UsePhenyl ResolutionCheck->UsePhenyl Rs > 2.0 (Final) Optimize Optimize Gradient Slope ResolutionCheck->Optimize Rs < 2.0

Caption: Logical workflow for selecting the Phenyl-Hexyl stationary phase based on UV properties and resolution requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 567352, 1,4-Dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

  • Restek Corporation. The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers (Analogous Aromatic/Alicyclic Separation Principles). Retrieved from [Link]

  • PrepChem. Synthesis of 8-[2-(phenylmethyl)phenyl]-1,4-dioxaspiro(4.5)decan-8-ol (Grignard Reaction Protocols). Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol (CAS No. 94112-58-0)[1][2][3]. As a professional in the field of drug development and scientific research, it is imperative to manage chemical waste with the utmost precision to ensure personnel safety and environmental protection. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind each step, fostering a culture of safety and responsibility in the laboratory.

Hazard Identification and Risk Assessment

Known Hazards of Structurally Similar Compounds:

  • Acute Toxicity: May be harmful if swallowed.[4]

  • Skin Irritation: Can cause skin irritation.[4]

  • Eye Irritation: Can cause serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Based on its chemical structure—a tertiary alcohol and a spirocyclic compound—it should be handled as a non-halogenated organic substance. It is important to note that many organic solvents are flammable and can pose a fire risk.[5][6]

Physical Properties: The related compound, 1,4-Dioxaspiro[4.5]decan-8-ol, is described as a viscous liquid[7]. It is reasonable to assume that 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol may have similar physical properties.

Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, the following PPE is mandatory when handling 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol for disposal:

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles.To protect eyes from potential splashes of the chemical.[5]
Hand Protection Nitrile gloves.To prevent skin contact and irritation.[5]
Body Protection A lab coat.To protect skin and clothing from contamination.[5]
Footwear Closed-toe shoes.To protect feet from potential spills.[5]
Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Minor Spills:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collection: Carefully sweep up the absorbed material and place it in a designated, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: The collected spill material must be disposed of as hazardous waste.

For Major Spills:

  • Evacuate: Evacuate the immediate area.

  • Emergency Services: Contact your institution's emergency response team or local fire department.

  • Ventilation: If it is safe to do so, increase ventilation in the area.

Waste Collection and Disposal Protocol

The proper segregation and containment of chemical waste are critical for safe disposal. As a non-halogenated organic compound, 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol should not be mixed with halogenated waste streams.[8][9][10]

Step-by-Step Disposal Procedure:

  • Waste Categorization: Classify waste containing 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol as "non-halogenated organic waste."[8][9][10]

  • Container Selection:

    • Use a designated, leak-proof container made of a material compatible with organic solvents. High-density polyethylene (HDPE) or glass containers are generally suitable.[11]

    • Ensure the container has a secure, screw-top cap to prevent leaks and evaporation.[12]

  • Labeling:

    • Label the waste container with the words "Hazardous Waste" and the full chemical name: "8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol."[12] Avoid using abbreviations or chemical formulas.

    • If mixed with other non-halogenated solvents, list all components and their approximate percentages.[8]

  • Accumulation:

    • Collect the waste in a designated satellite accumulation area (SAA) within the laboratory.[9]

    • Keep the waste container closed at all times, except when adding waste.[12]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[11]

  • Storage:

    • Store the waste container in a well-ventilated area, away from sources of ignition.

    • Ensure secondary containment is used to capture any potential leaks.

  • Disposal Request:

    • Once the container is nearly full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11]

Disposal Decision Workflow

Disposal decision-making process for 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol.

Regulatory Compliance

All chemical waste disposal must adhere to local, state, and federal regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[11] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.

Conclusion

The proper disposal of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol is a critical aspect of laboratory safety and environmental stewardship. By following these detailed procedures, researchers and scientists can ensure that this chemical waste is managed in a safe, responsible, and compliant manner. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.

References

  • Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. Available at: [Link]

  • Bucknell University. WASTE MANAGEMENT. Available at: [Link]

  • Temple University. Non-Halogenated Solvents in Laboratories. Campus Operations. Available at: [Link]

  • University of Louisville. Chemical Waste Management: Combining Compatible Used Organic Solvents. Available at: [Link]

  • Vanderbilt University. Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. Available at: [Link]

  • AgroParisTech. Liquid waste. Chimactiv. Available at: [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Available at: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available at: [Link]

  • Reagentia. 8-phenyl-1,4-dioxaspiro[4.5]decan-8-ol (1 x 250 mg). Available at: [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • PubChem. 1,4-Dioxaspiro(4.5)decan-8-ol. Available at: [Link]

  • University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs. Available at: [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Available at: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • Reagentia. 8-phenyl-1,4-dioxaspiro[4.5]decan-8-ol (1 x 100 mg). Available at: [Link]

Sources

Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Handling 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of research and development, the synthesis and handling of novel chemical entities is a daily reality. With innovation comes the inherent responsibility of ensuring the utmost safety. This guide provides a detailed operational plan for the safe handling of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol, a compound with a unique spirocyclic architecture. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds and established laboratory safety protocols to provide a robust framework for personal protection.

At the forefront of chemical safety is a proactive, rather than reactive, approach. The recommendations outlined below are grounded in the principles of risk minimization and exposure prevention, empowering researchers to work with confidence and security.

Hazard Identification: Understanding the Invisible Enemy

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

Diazaspiro compounds, which also feature a spirocyclic structure, may present similar hazards, including oral and dermal toxicity, skin and eye irritation, and respiratory tract irritation.[3] Therefore, it is prudent to handle 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol with the assumption that it possesses these hazardous properties.

The Last Line of Defense: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is the final barrier between the researcher and potential chemical exposure.[4] A comprehensive PPE strategy for handling 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol must address all potential routes of exposure: dermal, ocular, and respiratory.

Dermal Protection: Beyond the Glove

Skin contact is a primary route of exposure for many laboratory chemicals.[5] A robust dermal protection plan includes:

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling a wide range of chemicals.[3][6] Always inspect gloves for any signs of degradation or perforation before use.[6] It is crucial to observe the manufacturer's guidelines for breakthrough time and to replace gloves periodically, especially during prolonged procedures.[7] Double gloving is a recommended practice when handling particularly hazardous materials.[8]

  • Laboratory Coat: A standard laboratory coat should be worn to protect the skin and clothing from contamination.[3] For procedures with a higher risk of splashes, a disposable gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene, is advisable.[8]

  • Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. For handling larger quantities or in situations with a higher spill risk, chemical-resistant boots with steel toes and shanks should be considered.[7][9]

Ocular Protection: A Clear View of Safety

The eyes are particularly vulnerable to chemical splashes.[4] Adequate eye protection is non-negotiable.

  • Safety Glasses: At a minimum, safety glasses with side shields should be worn.[3]

  • Chemical Splash Goggles: For any procedure with a risk of splashing, chemical splash goggles that form a seal around the eyes are required.[3][10]

  • Face Shield: When there is a significant risk of splashes or when handling larger quantities, a face shield should be worn in conjunction with safety goggles to provide full facial protection.[4][10]

Respiratory Protection: Guarding the Gateway

Inhalation of chemical dusts or vapors can lead to respiratory tract irritation.[3] Engineering controls, such as working in a well-ventilated area or a chemical fume hood, are the primary means of mitigating this risk.[2][5]

  • Fume Hood: All operations involving the handling of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol should be conducted in a certified chemical fume hood to minimize the inhalation of any potential dusts or vapors.[5]

  • Respirator: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a NIOSH-approved respirator is necessary.[9] The type of respirator and cartridge should be selected based on a thorough risk assessment.

Operational Blueprint: From Receipt to Disposal

A comprehensive safety plan extends beyond the selection of PPE and encompasses the entire lifecycle of the chemical in the laboratory.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2][6]

  • Keep it away from incompatible materials such as strong oxidizing agents.[2][6]

Handling and Use
  • Always handle the compound within a chemical fume hood.[5]

  • Avoid the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke in the laboratory.[6][11]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][5]

Spill Management
  • In the event of a spill, evacuate the immediate area and alert others.

  • For small spills, and only if properly trained and equipped, use an appropriate absorbent material to contain the spill.

  • For large spills, evacuate the laboratory and follow your institution's emergency procedures.

  • All spill cleanup materials should be disposed of as hazardous waste.

Disposal
  • Dispose of all waste materials containing 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol in accordance with local, state, and federal regulations.[2]

  • Waste should be collected in a designated, properly labeled, and sealed container.

At-a-Glance PPE and Safety Summary

Activity Required Personal Protective Equipment Engineering Controls & Work Practices
Receiving and Storage Nitrile or neoprene gloves, Safety glasses with side shieldsInspect container upon receipt. Store in a cool, dry, well-ventilated area away from incompatibles.
Weighing and Aliquoting Double nitrile or neoprene gloves, Chemical splash goggles, Laboratory coatConduct all operations in a chemical fume hood. Use a balance with a draft shield.
Solution Preparation Double nitrile or neoprene gloves, Chemical splash goggles, Face shield, Laboratory coat or disposable gownConduct all operations in a chemical fume hood. Use caution to avoid splashes.
Experimental Use Double nitrile or neoprene gloves, Chemical splash goggles, Face shield (if splash risk), Laboratory coat or disposable gownConduct all operations in a chemical fume hood. Maintain situational awareness.
Spill Cleanup (Small) Chemical-resistant gloves, Chemical splash goggles, Respirator (if necessary), Disposable gownUse appropriate absorbent material. Dispose of waste as hazardous.
Waste Disposal Nitrile or neoprene gloves, Safety glasses with side shieldsCollect waste in a designated, labeled, and sealed container. Follow institutional guidelines.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment when handling 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol AssessQuantity Assess Quantity (Small vs. Large) Start->AssessQuantity AssessOperation Assess Operation (e.g., Weighing, Solution Prep) AssessQuantity->AssessOperation AssessSpillRisk Assess Spill/Splash Risk AssessOperation->AssessSpillRisk BasePPE Base PPE: - Nitrile/Neoprene Gloves - Lab Coat - Safety Glasses AssessSpillRisk->BasePPE Low Risk EnhancedDermal Enhanced Dermal: - Double Gloves - Disposable Gown AssessSpillRisk->EnhancedDermal High Risk EnhancedOcular Enhanced Ocular: - Chemical Goggles - Face Shield AssessSpillRisk->EnhancedOcular High Risk Respiratory Respiratory Protection: - Fume Hood (Primary) - Respirator (Secondary) AssessSpillRisk->Respiratory Always Proceed Proceed with Caution BasePPE->Proceed EnhancedDermal->Proceed EnhancedOcular->Proceed Respiratory->Proceed

Caption: PPE selection workflow for handling 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol.

By adhering to these guidelines, researchers can confidently and safely handle 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol, ensuring both personal safety and the integrity of their research.

References

  • BenchChem. (2025). Application Notes and Protocols for Safe Handling and Storage of Diazaspiro Compounds.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 1,4-dioxaspiro[4.5]decan-8-one.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 1,4-Dioxaspiro[4.5]decan-8-ol.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 1,7-Dioxaspiro[5.5]undecane.
  • CHEMM. Personal Protective Equipment (PPE).
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • PubChem. 1,4-Dioxaspiro(4.5)decan-8-ol.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • LibreTexts Chemistry.
  • Apollo Scientific. (2023). 8-Amino-1,4-dioxaspiro[4.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.